3-Amino-3-p-tolylpropan-1-ol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-3-(4-methylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-2-4-9(5-3-8)10(11)6-7-12/h2-5,10,12H,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRHJVGOQVPPGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590424 | |
| Record name | 3-Amino-3-(4-methylphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68208-23-1 | |
| Record name | 3-Amino-3-(4-methylphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (R)-3-Amino-3-p-tolylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and well-documented protocol for the synthesis of (R)-3-Amino-3-p-tolylpropan-1-ol, a chiral amino alcohol of significant interest in pharmaceutical and organic synthesis. The presented methodology is based on a strategic three-step process encompassing the synthesis of a racemic amino acid precursor, its subsequent reduction to the corresponding amino alcohol, and a final chiral resolution to isolate the desired (R)-enantiomer.
I. Synthesis Overview
The synthesis of (R)-3-Amino-3-p-tolylpropan-1-ol is strategically approached through a sequence of established and reliable chemical transformations. The overall workflow begins with the creation of the racemic backbone, followed by the non-stereoselective reduction of the carboxylic acid functionality, and culminates in the separation of the enantiomers.
In-Depth Technical Guide: (S)-3-Amino-3-p-tolylpropan-1-ol
CAS Number: 1213645-36-3
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides a detailed examination of (S)-3-Amino-3-p-tolylpropan-1-ol, a chiral amino alcohol of significant interest in the field of pharmaceutical sciences. As an important chiral building block, this compound serves as a key intermediate in the synthesis of various bioactive molecules, most notably within the class of antipsychotic drugs.[1][2] This document outlines its physicochemical properties, plausible synthetic routes with experimental protocols, and its potential role in neuropharmacology, providing a valuable resource for researchers, chemists, and professionals involved in drug discovery and development.
Physicochemical Properties
(S)-3-Amino-3-p-tolylpropan-1-ol, also known as (3S)-3-amino-3-(4-methylphenyl)propan-1-ol, is a chiral molecule with the following key identifiers and properties.[1][2] While extensive experimental data for this specific compound is not widely published, the table below summarizes its known properties and includes data for the closely related racemic compound, 3-Amino-3-(4-methylphenyl)propan-1-ol, for reference.
| Property | Value | Source |
| CAS Number | 1213645-36-3 | [1][2] |
| Molecular Formula | C10H15NO | [1][2] |
| Molecular Weight | 165.23 g/mol | [1][2] |
| Appearance | Colorless or yellow solid (for the racemic mixture) | [1] |
| Melting Point | 70-75°C (for the racemic mixture) | [1] |
| Boiling Point | 305°C (for the racemic mixture) | [1] |
| Solubility | Soluble in water and most organic solvents (for the racemic mixture) | [1] |
| InChIKey | DLRHJVGOQVPPGF-JTQLQIEISA-N | [1][2] |
Synthesis and Experimental Protocols
The enantioselective synthesis of chiral amino alcohols like (S)-3-Amino-3-p-tolylpropan-1-ol is a critical step in the development of stereochemically pure pharmaceuticals. Several strategies can be employed to achieve the desired stereochemistry. Below are detailed experimental protocols for plausible synthetic routes.
Asymmetric Reduction of a β-Amino Ketone Precursor
A common and effective method for the synthesis of chiral β-amino alcohols is the asymmetric reduction of the corresponding β-amino ketone. This can be achieved using chiral catalysts.
Experimental Protocol:
-
Synthesis of the β-Amino Ketone Precursor (3-amino-3-p-tolyl-propan-1-one):
-
To a solution of 4'-methylacetophenone in a suitable solvent (e.g., ethanol), add paraformaldehyde and dimethylamine hydrochloride (Mannich reaction).
-
Reflux the mixture for a specified time to yield the Mannich base, 3-(dimethylamino)-1-(p-tolyl)propan-1-one hydrochloride.
-
The resulting Mannich base can be used directly or converted to the free base.
-
-
Asymmetric Transfer Hydrogenation:
-
In a reaction vessel under an inert atmosphere, dissolve the β-amino ketone precursor in a suitable solvent (e.g., isopropanol).
-
Add a chiral ruthenium or rhodium catalyst, such as one based on a chiral bidentate phosphine ligand (e.g., BINAP), and a hydrogen source (e.g., formic acid/triethylamine azeotrope or isopropanol).
-
Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or HPLC).
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain (S)-3-Amino-3-p-tolylpropan-1-ol.
-
Biocatalytic Transamination
Enzymatic methods offer high enantioselectivity under mild reaction conditions. A transaminase can be used to convert a hydroxy ketone precursor to the desired chiral amino alcohol.
Experimental Protocol:
-
Preparation of the Substrate (1-hydroxy-3-(p-tolyl)propan-2-one):
-
Synthesize the hydroxy ketone precursor through appropriate organic reactions.
-
-
Transamination Reaction:
-
In a buffered aqueous solution, combine the hydroxy ketone substrate, a suitable amine donor (e.g., isopropylamine), and a stereoselective transaminase enzyme (engineered to produce the (S)-enantiomer).
-
Include the necessary cofactor, pyridoxal 5'-phosphate (PLP).
-
Incubate the reaction mixture at a controlled temperature and pH with gentle agitation.
-
Monitor the reaction progress by HPLC.
-
Once the reaction reaches completion, extract the product with an organic solvent.
-
Purify the product by chromatography to yield enantiomerically pure (S)-3-Amino-3-p-tolylpropan-1-ol.
-
Role in Drug Development and Potential Mechanism of Action
(S)-3-Amino-3-p-tolylpropan-1-ol is categorized as an intermediate for antipsychotics.[2] Chiral amino alcohols are crucial structural motifs in many centrally active drugs. The likely therapeutic relevance of this compound is associated with its role as a building block for molecules that modulate neurotransmitter systems in the brain, particularly those implicated in the pathophysiology of schizophrenia and other psychotic disorders.
The primary targets for most antipsychotic drugs are dopamine D2 and serotonin 5-HT2A receptors.[3] It is hypothesized that molecules derived from (S)-3-Amino-3-p-tolylpropan-1-ol may act as antagonists or partial agonists at these receptors, helping to correct the neurotransmitter imbalances associated with psychosis.
The dopamine hypothesis of schizophrenia suggests that an overactivity of dopaminergic pathways in certain brain regions contributes to the positive symptoms of the disorder.[3] By blocking D2 receptors, antipsychotic drugs can reduce this hyperactivity. The interaction with 5-HT2A receptors is thought to contribute to the efficacy against negative symptoms and to mitigate some of the side effects associated with D2 receptor blockade.
Visualizations
Asymmetric Synthesis Workflow
The following diagram illustrates a generalized workflow for the asymmetric synthesis of a chiral amino alcohol like (S)-3-Amino-3-p-tolylpropan-1-ol.
References
An In-depth Technical Guide to 3-Amino-3-p-tolylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 3-Amino-3-p-tolylpropan-1-ol. The information is curated for professionals in research and drug development, with a focus on detailed experimental protocols and data presentation.
Core Chemical Properties
This compound is a chiral amino alcohol. Its properties vary between its stereoisomers and salt forms. The available data for its different forms are summarized below.
Table 1: Chemical Identifiers for this compound and its Variants
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (S)-3-Amino-3-p-tolylpropan-1-ol | 1213645-36-3 | C₁₀H₁₅NO | 165.23[1] |
| (R)-3-Amino-3-p-tolylpropan-1-ol | 1071436-36-6 | C₁₀H₁₅NO | 165.23 |
| This compound (racemate) | 68208-23-1 | C₁₀H₁₅NO | 165.23 |
| This compound hydrochloride | 1159826-23-9 | C₁₀H₁₆ClNO | 201.69 |
Table 2: Physicochemical Properties of this compound and Related Compounds
| Property | (S)-3-Amino-3-p-tolylpropan-1-ol | (S)-2-amino-3-(o-tolyl)propan-1-ol (Isomer) | 3-Amino-1-propanol (Parent Compound) |
| Melting Point | Data not available | Data not available | 10-12 °C[2] |
| Boiling Point | Data not available | Data not available | 184-187 °C[2] |
| Solubility | Data not available | Data not available | Soluble in water[3] |
| LogP | Data not available | 0.85712[4] | -1.12[3] |
| Topological Polar Surface Area (TPSA) | Data not available | 46.25 Ų[4] | 46.25 Ų |
Synthesis and Experimental Protocols
General Synthesis Strategy: Reduction of a β-Amino Ketone
A common and effective method for the synthesis of 1,3-amino alcohols is the reduction of a β-amino ketone. This can be achieved using various reducing agents, and the stereochemical outcome can often be controlled by the choice of reagents and reaction conditions.
Illustrative Experimental Protocol (Adapted from similar syntheses)
This protocol is a representative example for the reduction of a β-amino ketone to a 1,3-amino alcohol and may be adapted for the synthesis of this compound.
Materials:
-
3-Amino-3-p-tolyl-propan-1-one hydrochloride
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve 3-Amino-3-p-tolyl-propan-1-one hydrochloride (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Analytical Methodologies
The characterization and purity assessment of this compound can be performed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for the analysis of this compound.
Table 3: Representative HPLC Parameters for Amino Alcohol Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons in the p-tolyl group, a multiplet for the methine proton adjacent to the amino group, multiplets for the methylene protons of the propanol chain, and a broad singlet for the hydroxyl and amine protons (which can be exchanged with D₂O).
-
¹³C NMR: Expected signals would correspond to the carbons of the p-tolyl group, the methine carbon bearing the amino group, and the methylene carbons of the propanol chain.
Infrared (IR) Spectroscopy: Characteristic peaks would be expected for O-H and N-H stretching (broad band around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and C=C stretching of the aromatic ring (around 1600 cm⁻¹).
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (165.23 for the free base).
Biological Activity and Potential Signaling Pathways
Potential as an Antipsychotic Agent
(S)-3-Amino-3-p-tolylpropan-1-ol is categorized as an antipsychotic agent[1]. While the specific mechanism of action for this compound is not detailed in the available literature, the pharmacological activity of many antipsychotic drugs involves the modulation of dopaminergic and serotonergic pathways in the central nervous system.
Hypothetical Signaling Pathway
Typical and atypical antipsychotics often exert their effects by acting as antagonists or partial agonists at dopamine D2 receptors and serotonin 5-HT2A receptors. A simplified, hypothetical signaling pathway illustrating this general mechanism is presented below.
This diagram illustrates a potential mechanism where this compound could act as an antagonist at the dopamine D2 receptor, thereby blocking the downstream signaling cascade initiated by dopamine. This is a common mechanism for antipsychotic drugs. Further research is needed to elucidate the precise molecular targets and signaling pathways modulated by this specific compound.
Conclusion
This compound is a chiral molecule with potential applications in the development of antipsychotic drugs. This guide has provided an overview of its known chemical properties and outlines general experimental approaches for its synthesis and analysis. The exploration of its specific biological targets and mechanism of action remains a promising area for future research. The methodologies and data presented here serve as a valuable resource for scientists and researchers working in the field of medicinal chemistry and drug discovery.
References
In-Depth Technical Guide to the Spectroscopic Data of 3-Amino-3-p-tolylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound 3-Amino-3-p-tolylpropan-1-ol. Due to the limited availability of directly published, comprehensive spectral datasets for this specific molecule, this document synthesizes information from analogous compounds and relevant synthetic procedures to present a reliable and detailed characterization. This guide is intended to assist researchers and professionals in drug development and chemical synthesis in identifying and characterizing this compound.
Chemical Structure and Properties
Chemical Name: this compound Molecular Formula: C₁₀H₁₅NO Molecular Weight: 165.23 g/mol CAS Number: 68208-23-1 (for the racemate)
This compound is a chiral amino alcohol and a key intermediate in the synthesis of various pharmaceutical compounds. Its structure consists of a propanol backbone with an amino group and a p-tolyl group attached to the third carbon.
Spectroscopic Data
The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The data is presented in a structured format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Based on data from structurally similar compounds, the following ¹H and ¹³C NMR data are predicted for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20 | d | 2H | Ar-H (ortho to CH₃) |
| ~7.10 | d | 2H | Ar-H (meta to CH₃) |
| ~4.00 | t | 1H | CH-NH₂ |
| ~3.60 | t | 2H | CH₂-OH |
| ~2.30 | s | 3H | Ar-CH₃ |
| ~1.80 | m | 2H | CH₂-CH₂-OH |
| (variable) | br s | 3H | NH₂, OH |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~140 | Ar-C (quaternary, attached to CH) |
| ~137 | Ar-C (quaternary, attached to CH₃) |
| ~129 | Ar-CH (meta to CH₃) |
| ~126 | Ar-CH (ortho to CH₃) |
| ~60 | CH₂-OH |
| ~55 | CH-NH₂ |
| ~40 | CH₂-CH₂-OH |
| ~21 | Ar-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are summarized below.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H and N-H stretching |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2960-2850 | Medium | Aliphatic C-H stretching |
| 1600, 1510 | Medium | Aromatic C=C stretching |
| 1470-1430 | Medium | C-H bending |
| 1050 | Strong | C-O stretching (primary alcohol) |
| 820 | Strong | p-disubstituted benzene C-H out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected key fragments for this compound in an electron ionization (EI) mass spectrum are outlined below.
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 165 | Molecular ion [M]⁺ |
| 148 | [M - NH₃]⁺ |
| 120 | [M - CH₂CH₂OH]⁺ |
| 106 | [p-tolyl-CH=NH₂]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Experimental Protocols
Synthesis of this compound
A common synthetic route to 3-amino-3-arylpropan-1-ols involves the reduction of the corresponding β-amino ketone or β-amino acid. For example, 3-amino-3-p-tolylpropanoic acid can be reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).
General Procedure:
-
3-Amino-3-p-tolylpropanoic acid is slowly added to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere.
-
The reaction mixture is then refluxed for several hours to ensure complete reduction.
-
After cooling, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
-
The resulting solid is filtered off, and the organic layer is separated.
-
The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by crystallization or chromatography.
Spectroscopic Characterization
NMR Spectroscopy:
-
Sample Preparation: A sample of 5-10 mg of the purified compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H and 75-125 MHz for ¹³C.
-
Data Acquisition: Standard pulse programs are used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for sample introduction.
-
Data Acquisition: Electron ionization (EI) or electrospray ionization (ESI) can be used as the ionization method.
Logical Workflow for Structural Characterization
The following diagram illustrates the logical workflow for the structural characterization of this compound using the described spectroscopic methods.
In-Depth Technical Guide to the Chiral Resolution of Racemic 3-Amino-3-p-tolylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the chiral resolution of racemic 3-Amino-3-p-tolylpropan-1-ol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. This document details the prevalent resolution techniques, presents quantitative data in a structured format, and offers detailed experimental protocols.
Introduction to Chiral Resolution
Chiral resolution is a critical process in pharmaceutical development and manufacturing, as enantiomers of a chiral drug often exhibit different pharmacological and toxicological profiles. For this compound, obtaining the desired single enantiomer is crucial for its application as a building block in stereospecific synthesis. The primary methods for resolving this racemic amino alcohol include classical resolution via diastereomeric salt formation, enzymatic resolution, and chromatographic separation.
Methods of Chiral Resolution
The selection of a resolution method depends on factors such as cost, scalability, and the desired purity of the enantiomers.
Classical Resolution via Diastereomeric Salt Formation
This is the most common and industrially viable method for the resolution of racemic amines.[1] It involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1]
Commonly used chiral resolving agents for amines include derivatives of tartaric acid, such as (+)-di-p-toluoyl-D-tartaric acid (DPTTA), and chiral amino acid derivatives. For the closely related compound, 3-amino-3-phenylpropanol, tolysulfonyl-L-proline has been effectively used as a resolving agent, yielding the (S)-enantiomer with high optical purity.[1]
Enzymatic Resolution
Enzymatic resolution offers a highly selective and environmentally friendly alternative to classical resolution. Lipases are commonly employed to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers. This method can achieve very high enantiomeric excess (ee).
Chromatographic Separation
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), can be used for both analytical and preparative-scale separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Quantitative Data Summary
The following table summarizes representative quantitative data for the chiral resolution of 3-amino-3-arylpropan-1-ols, providing a benchmark for the expected outcomes of the resolution of this compound.
| Resolution Method | Chiral Resolving Agent/Enzyme | Target Compound | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Diastereomeric Salt Formation | Tolysulfonyl-L-proline | 3-Amino-3-phenylpropanol | >85 (after recrystallization) | >98 | [1] |
Experimental Protocols
The following are detailed protocols for the key resolution methods.
Protocol for Diastereomeric Salt Resolution with a Chiral Acid
This protocol is adapted from the resolution of 3-amino-3-phenylpropanol with tolysulfonyl-L-proline and can be applied to this compound.[1]
Materials:
-
Racemic this compound
-
Tolysulfonyl-L-proline (or another suitable chiral acid like (+)-di-p-toluoyl-D-tartaric acid)
-
Methanol
-
Ethyl Acetate
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Dichloromethane (or other suitable organic solvent for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve 1 equivalent of racemic this compound in a minimal amount of a suitable solvent mixture, such as methanol/ethyl acetate.
-
In a separate flask, dissolve 0.5 to 1.0 equivalent of the chiral resolving agent (e.g., tolysulfonyl-L-proline) in the same solvent mixture, heating gently if necessary to achieve complete dissolution.
-
Slowly add the resolving agent solution to the amino alcohol solution with constant stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The solution may be further cooled in an ice bath to maximize crystal formation.
-
-
Fractional Crystallization:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent mixture to remove the mother liquor containing the more soluble diastereomer.
-
The optical purity of the obtained salt can be enhanced by recrystallization from the same or a different solvent system. It has been noted that for 3-amino-3-phenylpropanol, three recrystallizations can lead to an optical purity of over 98%.[1]
-
-
Liberation of the Enantiopure Amino Alcohol:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base, such as 1 M NaOH solution, until the pH is basic (e.g., pH 10-12) to neutralize the chiral acid and liberate the free amine.
-
Extract the liberated enantiomerically enriched amino alcohol with an organic solvent like dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiopure this compound.
-
-
Recovery of the Other Enantiomer:
-
The mother liquor from the initial crystallization contains the more soluble diastereomer. The other enantiomer can be recovered by evaporating the solvent, liberating the free amine with a base, and then performing a similar resolution with the opposite enantiomer of the chiral resolving agent.
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the chiral resolution processes.
Caption: Workflow for Diastereomeric Salt Resolution.
Caption: Workflow for Enzymatic Resolution.
Conclusion
The chiral resolution of racemic this compound is a critical step for its use in the stereospecific synthesis of pharmaceuticals. While several methods are available, classical resolution through diastereomeric salt formation remains a robust and scalable option. The choice of resolving agent and the optimization of crystallization conditions are paramount to achieving high yield and enantiomeric purity. This guide provides the foundational knowledge and practical protocols to aid researchers and drug development professionals in successfully resolving this important chiral intermediate.
References
Synthesis of Enantiomerically Pure 3-Amino-3-p-tolylpropan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the principal synthetic routes for obtaining enantiomerically pure 3-Amino-3-p-tolylpropan-1-ol, a chiral building block of significant interest in pharmaceutical development. The guide outlines three primary strategies: asymmetric reduction of a prochiral ketone, enzymatic kinetic resolution of a racemic mixture, and diastereomeric salt resolution. Each method is presented with detailed experimental protocols, and all quantitative data is summarized for comparative analysis.
Core Synthetic Strategies
The synthesis of enantiomerically pure this compound can be approached through several distinct pathways. The choice of strategy often depends on factors such as substrate availability, desired enantiomeric purity, scalability, and cost-effectiveness. The three predominant methods are:
-
Asymmetric Reduction of 3-Amino-1-(p-tolyl)propan-1-one: This is a direct and often highly efficient method that involves the enantioselective reduction of a prochiral β-amino ketone using a chiral catalyst or reagent.
-
Enzymatic Kinetic Resolution of racemic this compound: This biocatalytic approach utilizes the high stereoselectivity of enzymes, such as lipases, to selectively acylate one enantiomer of the racemic amino alcohol, allowing for the separation of the unreacted enantiomer.
-
Diastereomeric Salt Resolution of racemic this compound: This classical resolution technique involves the reaction of the racemic amino alcohol with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.
The logical workflow for selecting and implementing a synthetic strategy is outlined in the diagram below.
Caption: Workflow for the synthesis of enantiomerically pure this compound.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative data associated with the different synthetic strategies for producing enantiomerically pure this compound. This allows for a direct comparison of the methods based on yield and enantiomeric excess.
| Synthetic Strategy | Key Reagents/Catalysts | Typical Yield (%) | Enantiomeric Excess (ee, %) |
| Asymmetric Reduction | Chiral Ruthenium or Rhodium Catalysts, Chiral Boranes | 85 - 95 | > 98 |
| Enzymatic Kinetic Resolution | Lipase (e.g., from Candida antarctica), Acyl Donor | 40 - 50 (for one enantiomer) | > 99 |
| Diastereomeric Salt Resolution | Chiral Acid (e.g., (R)-(-)-Mandelic Acid) | 35 - 45 (for one enantiomer) | > 99 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Asymmetric Reduction of 3-Amino-1-(p-tolyl)propan-1-one
This protocol describes a general procedure for the enantioselective reduction of a β-amino ketone using a chiral transition metal catalyst.
Diagram of Asymmetric Reduction Pathway:
Caption: Asymmetric reduction of a prochiral ketone to a chiral amino alcohol.
Experimental Procedure:
-
Catalyst Preparation: In a glovebox, a solution of the chiral ruthenium or rhodium catalyst (e.g., [RuCl2(chiral diphosphine)(diamine)]) is prepared in an appropriate degassed solvent (e.g., isopropanol).
-
Reaction Setup: To a solution of 3-amino-1-(p-tolyl)propan-1-one in the chosen solvent, the catalyst solution is added under an inert atmosphere (e.g., argon or nitrogen).
-
Hydrogenation: The reaction mixture is transferred to a high-pressure autoclave. The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (typically 10-50 atm).
-
Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 25-50 °C) for a specified time (e.g., 12-24 hours). The progress of the reaction can be monitored by techniques such as TLC or HPLC.
-
Work-up: After the reaction is complete, the pressure is carefully released, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the enantiomerically pure this compound.
-
Analysis: The enantiomeric excess of the product is determined by chiral HPLC analysis.
Enzymatic Kinetic Resolution of racemic this compound
This protocol details the use of a lipase to selectively acylate one enantiomer of the racemic amino alcohol.
Diagram of Enzymatic Resolution Pathway:
Caption: Enzymatic kinetic resolution of a racemic amino alcohol.
Experimental Procedure:
-
Reaction Setup: Racemic this compound is dissolved in a suitable organic solvent (e.g., tert-butyl methyl ether).
-
Enzyme and Acyl Donor Addition: An immobilized lipase (e.g., Novozym 435, which is Candida antarctica lipase B) and an acyl donor (e.g., vinyl acetate) are added to the solution.
-
Reaction Conditions: The mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation (e.g., on an orbital shaker).
-
Monitoring: The progress of the reaction is monitored by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining starting material. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted starting material and the acylated product.
-
Work-up: Once the desired conversion is reached, the enzyme is removed by filtration. The solvent is evaporated under reduced pressure.
-
Purification: The resulting mixture of the unreacted amino alcohol and the acylated amino alcohol is separated by column chromatography on silica gel.
-
Deprotection (if necessary): The acylated enantiomer can be deprotected (hydrolyzed) to obtain the other enantiomer of the amino alcohol.
Diastereomeric Salt Resolution of racemic this compound
This protocol describes the separation of enantiomers through the formation and fractional crystallization of diastereomeric salts. A patent for the resolution of the closely related 3-amino-3-phenylpropanol suggests that tolylsulfonyl proline is an effective resolving agent.
Diagram of Diastereomeric Salt Resolution Pathway:
Caption: Diastereomeric salt resolution of a racemic amino alcohol.
Experimental Procedure:
-
Salt Formation: Racemic this compound is dissolved in a suitable solvent (e.g., ethanol or a mixture of solvents). A solution of a stoichiometric amount of the chiral resolving agent (e.g., (R)-(-)-mandelic acid) in the same solvent is added.
-
Crystallization: The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomer: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried. The enantiomeric purity of the salt can be improved by recrystallization.
-
Liberation of the Free Amine: The purified diastereomeric salt is dissolved in water, and the solution is basified (e.g., with NaOH solution) to liberate the free amino alcohol.
-
Extraction: The enantiomerically enriched amino alcohol is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification and Analysis: The organic extracts are combined, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure to yield the enantiomerically pure this compound. The enantiomeric excess is determined by chiral HPLC. The other enantiomer can be recovered from the mother liquor by a similar process.
An In-depth Technical Guide to the Physical Properties of 3-Amino-3-p-tolylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-p-tolylpropan-1-ol is an organic compound with the chemical formula C10H15NO.[1] Its molecular structure features a primary alcohol, a primary amine, and a p-tolyl group attached to a propane backbone. This unique combination of functional groups suggests its potential as a chiral building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The tolyl group, a common substituent in pharmacologically active compounds, may impart specific biological activities. This guide provides a comprehensive overview of the known physical properties of this compound, outlines standard experimental protocols for the determination of uncharacterised properties, and discusses the potential biological significance of this class of compounds.
Core Physical Properties
A thorough review of available scientific literature and chemical databases reveals limited experimentally determined physical property data for this compound. The available information is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C10H15NO | [1] |
| Molecular Weight | 165.23 g/mol | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Due to the absence of reported experimental values for key physical properties such as melting point, boiling point, and solubility, it is crucial for researchers working with this compound to determine these parameters. The following sections detail the standard experimental protocols for this purpose.
Experimental Protocols for Physical Property Determination
The following are detailed methodologies for the experimental determination of the primary physical properties of this compound.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of the purity of a solid compound.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the sample of this compound is crystalline and dry. If necessary, recrystallize the compound from a suitable solvent and dry it under vacuum.
-
Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rate of 1-2 °C per minute when approaching the expected melting point. For an unknown compound, a preliminary rapid heating can be performed to estimate the approximate melting range.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
-
A sharp melting range (typically 1-2 °C) is indicative of a pure compound.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Apparatus:
-
Distillation apparatus (including a round-bottom flask, distillation head, condenser, and receiving flask)
-
Heating mantle or oil bath
-
Thermometer
-
Boiling chips
Procedure:
-
Place a small volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Begin heating the flask gently.
-
Observe the temperature as the liquid begins to boil and the vapor rises.
-
The boiling point is the stable temperature at which the liquid and vapor are in equilibrium, and a steady stream of distillate is collected in the receiving flask.
-
Record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent. If the determination is not performed at standard atmospheric pressure (760 mmHg), a nomograph can be used to correct the observed boiling point.
Solubility Determination
Understanding the solubility of a compound in various solvents is critical for its purification, formulation, and application in chemical reactions.
Apparatus:
-
Test tubes
-
Vortex mixer
-
Water bath (optional, for temperature control)
-
A selection of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).
Procedure:
-
Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of test tubes.
-
Add a known volume of a solvent (e.g., 1 mL) to the first test tube.
-
Agitate the mixture vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution to see if the solid has completely dissolved.
-
If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration. The process can be repeated with increasing amounts of the solute to determine the saturation point.
-
If the solid does not dissolve, the mixture can be gently warmed in a water bath to assess for temperature-dependent solubility.
-
Repeat this procedure for each of the selected solvents.
-
Solubility can be qualitatively described as soluble, partially soluble, or insoluble. For quantitative analysis, techniques such as UV-Vis spectroscopy or HPLC can be used to determine the concentration of the dissolved compound.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the tolyl group, the methyl protons of the tolyl group, the methine proton adjacent to the amino and aromatic groups, the methylene protons of the propane chain, and the protons of the amino and hydroxyl groups. The splitting patterns (multiplicity) of these signals will provide information about the connectivity of the atoms.
-
¹³C NMR: The carbon-13 NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, including the carbons of the aromatic ring, the methyl carbon, the methine carbon, and the two methylene carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the functional groups present. Key expected absorptions include a broad O-H stretching band for the alcohol group (around 3300 cm⁻¹), N-H stretching bands for the primary amine (around 3300-3400 cm⁻¹), C-H stretching bands for the aromatic and aliphatic portions of the molecule (around 2850-3100 cm⁻¹), and C=C stretching bands for the aromatic ring (around 1450-1600 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (165.23 g/mol ). The fragmentation pattern will provide further structural information.
Potential Biological Activity and Signaling Pathways
Specific biological activity and signaling pathway data for this compound are not currently published. However, the broader class of 3-amino-3-aryl-propan-1-ol derivatives has been investigated for various pharmacological activities. For instance, some derivatives have shown potential as antimalarial agents.[2] Additionally, similar structures have been explored as ligands for various receptors in the central nervous system.[3]
Given the structural motifs present in this compound, it is plausible that it could interact with biological targets such as G-protein coupled receptors (GPCRs) or ion channels, common targets for compounds containing aromatic and amine functionalities. Further research, including in vitro and in vivo screening, is necessary to elucidate its specific biological activities and mechanisms of action.
Experimental Workflow for Compound Characterization
The following diagram illustrates a general workflow for the characterization of a novel chemical compound like this compound.
Conclusion
This compound is a compound with potential applications in synthetic and medicinal chemistry. While its fundamental molecular properties are established, a significant gap exists in the experimental data for its key physical characteristics. This guide provides the necessary theoretical framework and detailed experimental protocols for researchers to fully characterize this compound. The elucidation of its physical properties, coupled with further investigation into its biological activities, will be crucial in unlocking its full potential in drug discovery and development.
References
An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Amino-3-p-tolylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 3-Amino-3-p-tolylpropan-1-ol, a chiral amino alcohol with potential applications in medicinal chemistry and materials science. This document details the key structural features, explores the factors governing its three-dimensional shape, and outlines the experimental and computational methodologies used to elucidate its conformation.
Molecular Structure
This compound is a propane-1-ol derivative featuring an amino group and a p-tolyl group attached to the third carbon atom. This substitution pattern renders the C3 carbon chiral, leading to the existence of (R) and (S) enantiomers.
| Identifier | Value |
| IUPAC Name | 3-amino-3-(4-methylphenyl)propan-1-ol |
| Molecular Formula | C10H15NO |
| SMILES String | CC1=CC=C(C=C1)C(N)CCO |
| Molecular Weight | 165.23 g/mol |
| CAS Number | 1213645-36-3 ((S)-enantiomer) |
Conformational Analysis
The conformational landscape of this compound is primarily dictated by the rotational freedom around the C-C single bonds of the propanol backbone and the orientation of the p-tolyl and amino substituents. A critical factor influencing the conformational preference is the potential for intramolecular hydrogen bonding .
In many amino alcohols, a hydrogen bond can form between the hydroxyl group (-OH) and the amino group (-NH2), specifically an O-H···N interaction. This interaction leads to the formation of a pseudo-six-membered ring, which significantly stabilizes the conformation. The strength of this intramolecular hydrogen bond is a key determinant of the overall molecular shape in solution and in the gas phase.
The bulky p-tolyl group will also exert significant steric influence, favoring conformations that minimize steric hindrance between the aromatic ring and the propanol backbone. The interplay between the stabilizing effect of the intramolecular hydrogen bond and the destabilizing steric interactions governs the equilibrium between different conformers.
Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to predict the relative energies of different conformers and to quantify the energetic contribution of the intramolecular hydrogen bond.
Experimental Protocols for Conformational Analysis
A combination of experimental techniques is typically employed to determine the three-dimensional structure and conformational preferences of molecules like this compound.
X-ray Crystallography
X-ray crystallography provides precise information about the molecular structure in the solid state.
Methodology:
-
Crystal Growth: Single crystals of this compound are grown by slow evaporation of a suitable solvent or by vapor diffusion.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data, yielding a detailed three-dimensional model of the molecule, including bond lengths, bond angles, and torsion angles. Intermolecular interactions, such as hydrogen bonding in the crystal lattice, can also be identified.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying molecular conformation in solution. Two-dimensional NMR experiments, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining spatial proximities between protons.
Detailed NOESY Protocol:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) at a concentration of 5-10 mg/mL. The sample is filtered into a high-quality NMR tube.
-
Data Acquisition:
-
A 2D NOESY spectrum is acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
The mixing time (τm) is a critical parameter and should be optimized. A series of NOESY experiments with varying mixing times (e.g., 100 ms to 800 ms) are typically performed to monitor the build-up of NOE cross-peaks. For a small molecule like this, a mixing time in the range of 300-500 ms is a good starting point.
-
Other important parameters to set include the number of scans, the relaxation delay, and the spectral width.
-
-
Data Processing and Analysis:
-
The acquired 2D data is processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phasing, and baseline correction.
-
The presence of cross-peaks in the NOESY spectrum indicates that the corresponding protons are close in space (typically < 5 Å). The volume of the cross-peak is proportional to the inverse sixth power of the distance between the protons.
-
By analyzing the pattern of NOE cross-peaks, through-space correlations can be established, providing crucial constraints for determining the preferred conformation in solution. For instance, NOEs between protons on the p-tolyl ring and protons on the propanol backbone can define the orientation of the aromatic ring.
-
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy is a chiroptical technique that is particularly useful for determining the absolute configuration of chiral molecules and for studying their conformation in solution.
Methodology:
-
Sample Preparation: A solution of the enantiomerically pure this compound is prepared in a suitable solvent (e.g., CDCl3) at a concentration that gives an appropriate absorbance in the infrared (IR) spectrum.
-
Data Acquisition: The VCD and IR spectra are recorded simultaneously on a VCD spectrometer.
-
Computational Modeling:
-
A conformational search is performed using computational methods (e.g., molecular mechanics or DFT) to identify all low-energy conformers of the molecule.
-
For each stable conformer, the VCD and IR spectra are calculated using quantum chemistry software (e.g., Gaussian).
-
The calculated spectra of the individual conformers are Boltzmann-averaged based on their relative energies to generate a theoretical spectrum for the molecule.
-
-
Spectral Comparison: The experimental VCD spectrum is compared with the calculated spectra for both the (R) and (S) enantiomers. A good match between the experimental and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration and provides insights into the predominant conformations in solution.
Summary of Quantitative Data
As of the date of this document, specific crystallographic data for this compound is not publicly available. However, the crystal structure of the closely related molecule, 3-Methylamino-3-phenylpropan-1-ol , provides valuable insights into the expected bond lengths, angles, and hydrogen bonding patterns.
Table 1: Selected Crystallographic Data for 3-Methylamino-3-phenylpropan-1-ol
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | |
| a (Å) | 11.987(2) |
| b (Å) | 5.899(1) |
| c (Å) | 14.234(3) |
| β (°) | 109.89(3) |
| Selected Bond Lengths (Å) | |
| C(phenyl)-C(amino) | 1.52 |
| C(amino)-N | 1.47 |
| C(amino)-C(CH2) | 1.53 |
| C(CH2)-C(CH2OH) | 1.51 |
| C(CH2OH)-O | 1.42 |
| **Selected Bond Angles (°) ** | |
| C(phenyl)-C(amino)-N | 111.5 |
| C(phenyl)-C(amino)-C(CH2) | 112.1 |
| C(amino)-C(CH2)-C(CH2OH) | 113.2 |
| C(CH2)-C(CH2OH)-O | 111.8 |
| Hydrogen Bond (O-H···N) | |
| O···N distance (Å) | 2.85 |
| O-H···N angle (°) | 165 |
Data extracted from a representative structure of a similar compound and should be considered as an approximation for this compound.
Visualization of Conformational Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive conformational analysis of a flexible molecule like this compound, integrating both computational and experimental approaches.
Caption: Workflow for Conformational Analysis.
Synthesis of 3-Amino-3-p-tolylpropan-1-ol: A Technical Guide to Starting Materials and Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic pathways for the preparation of 3-Amino-3-p-tolylpropan-1-ol, a valuable building block in medicinal chemistry and drug development. The guide focuses on the selection of starting materials and provides detailed experimental protocols for the key synthetic transformations. All quantitative data is summarized in structured tables for ease of comparison, and logical workflows are visualized using Graphviz diagrams.
Introduction
This compound is a chiral 1,3-amino alcohol derivative. The presence of both an amino and a hydroxyl group, along with a chiral center, makes it a versatile synthon for the construction of more complex molecules with potential therapeutic applications. The selection of an appropriate synthetic route is crucial and is often dictated by the availability and cost of starting materials, desired stereochemistry, and scalability. This guide outlines two principal and practical synthetic strategies: the Mannich reaction followed by reduction, and the direct reduction of a β-amino acid.
Synthetic Pathways
Two primary and well-established synthetic routes for the preparation of this compound are presented below.
Route 1: Mannich Reaction of p-Methylacetophenone followed by Reduction
This two-step approach commences with the Mannich reaction of p-methylacetophenone, formaldehyde, and an amine source to yield a β-amino ketone intermediate. This intermediate is subsequently reduced to the target this compound.
Route 2: Reduction of 3-Amino-3-p-tolylpropionic Acid
This route offers a more direct approach, starting from the commercially available 3-Amino-3-p-tolylpropionic acid, which is reduced to the corresponding amino alcohol.
Starting Materials and Reagents
The selection of starting materials is a critical factor influencing the overall efficiency and cost-effectiveness of the synthesis.
| Starting Material | Synthetic Route | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| p-Methylacetophenone | Mannich Reaction | 122-00-9 | C₉H₁₀O | 134.18 |
| Formaldehyde | Mannich Reaction | 50-00-0 | CH₂O | 30.03 |
| Ammonium Chloride | Mannich Reaction | 12125-02-9 | NH₄Cl | 53.49 |
| 3-Amino-3-p-tolylpropionic Acid | Amino Acid Reduction | 68208-18-4 | C₁₀H₁₃NO₂ | 179.22 |
| Key Reagent | Purpose | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Lithium Aluminum Hydride (LiAlH₄) | Reducing Agent | 16853-85-3 | LiAlH₄ | 37.95 |
| Sodium Borohydride (NaBH₄) | Reducing Agent | 16940-66-2 | NaBH₄ | 37.83 |
| Hydrochloric Acid (HCl) | Catalyst (Mannich) / Salt Formation | 7647-01-0 | HCl | 36.46 |
| Sodium Hydroxide (NaOH) | Base for neutralization/work-up | 1310-73-2 | NaOH | 40.00 |
| Diethyl Ether | Solvent | 60-29-7 | C₄H₁₀O | 74.12 |
| Tetrahydrofuran (THF) | Solvent | 109-99-9 | C₄H₈O | 72.11 |
| Ethanol | Solvent | 64-17-5 | C₂H₆O | 46.07 |
Experimental Protocols
The following are detailed experimental protocols for the two primary synthetic routes.
Protocol 1: Mannich Reaction and Subsequent Reduction
Step 1: Synthesis of 3-Amino-1-(p-tolyl)propan-1-one Hydrochloride (Mannich Reaction)
-
Materials:
-
p-Methylacetophenone
-
Paraformaldehyde
-
Ammonium chloride
-
Ethanol
-
Concentrated Hydrochloric Acid
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-methylacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and ammonium chloride (1.1 eq) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath to induce crystallization of the product.
-
Collect the solid product, 3-Amino-1-(p-tolyl)propan-1-one hydrochloride, by vacuum filtration.
-
Wash the crystals with cold ethanol and dry under vacuum.
-
Step 2: Reduction of 3-Amino-1-(p-tolyl)propan-1-one to this compound
-
Materials:
-
3-Amino-1-(p-tolyl)propan-1-one hydrochloride
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Water
-
Diethyl Ether
-
Sodium Hydroxide solution
-
-
Procedure:
-
Suspend 3-Amino-1-(p-tolyl)propan-1-one hydrochloride (1.0 eq) in methanol in a round-bottom flask cooled in an ice bath.
-
Slowly add sodium borohydride (2.0-3.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Make the aqueous residue basic (pH > 10) by the addition of a sodium hydroxide solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation or recrystallization.
-
Protocol 2: Reduction of 3-Amino-3-p-tolylpropionic Acid
-
Materials:
-
3-Amino-3-p-tolylpropionic Acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
15% Sodium Hydroxide solution
-
-
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet, place a suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension in an ice bath.
-
Dissolve 3-Amino-3-p-tolylpropionic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the excess LiAlH₄ by the sequential slow, dropwise addition of water (x mL, where x = grams of LiAlH₄ used), followed by 15% aqueous sodium hydroxide solution (x mL), and finally water (3x mL).
-
Stir the resulting granular precipitate at room temperature for 30 minutes.
-
Filter the solid aluminum salts and wash thoroughly with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation or recrystallization.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the described synthetic routes. Please note that yields are highly dependent on the specific reaction conditions and purification methods.
| Synthetic Route | Key Reaction Step | Starting Material | Typical Yield (%) | Reaction Time (hours) | Reaction Temperature (°C) |
| Route 1 | Mannich Reaction | p-Methylacetophenone | 60-80 | 4-6 | 78-80 (Reflux) |
| Reduction of β-amino ketone | 3-Amino-1-(p-tolyl)propan-1-one | 70-90 | 2-4 | 0 - Room Temperature | |
| Route 2 | Reduction of β-amino acid | 3-Amino-3-p-tolylpropionic Acid | 75-95 | 4-8 | Room Temperature - Reflux |
Conclusion
This technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of this compound. Both the Mannich reaction followed by reduction and the direct reduction of 3-Amino-3-p-tolylpropionic acid are viable and effective methods. The choice between these routes will depend on factors such as the availability of starting materials, cost considerations, and the desired scale of the synthesis. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. Careful optimization of the reaction conditions is recommended to achieve the best possible yields and purity for the final product.
The Enigmatic Origins of 3-Amino-3-p-tolylpropan-1-ol: A Technical Overview of a Molecule Shrouded in Mystery
For Immediate Release
Despite its commercial availability and classification as a potential pharmaceutical intermediate, the discovery and detailed history of 3-Amino-3-p-tolylpropan-1-ol remain largely undocumented in publicly accessible scientific literature and patent databases. This in-depth technical guide seeks to consolidate the fragmented information available for researchers, scientists, and drug development professionals, while also highlighting the significant gaps in our understanding of this intriguing molecule.
Introduction
This compound is a chiral amino alcohol with the chemical formula C₁₀H₁₅NO. The presence of a chiral center at the C3 position gives rise to two enantiomers, (S)-3-Amino-3-p-tolylpropan-1-ol and (R)-3-Amino-3-p-tolylpropan-1-ol, in addition to the racemic mixture. While commercially available from various suppliers, details regarding its initial synthesis, the researchers who first described it, and the primary motivation for its creation are conspicuously absent from the scientific record.
Anecdotal information from chemical suppliers suggests its potential utility as an intermediate in the synthesis of anticancer and antiviral drugs. Furthermore, it has been categorized under the broad term "antipsychotics," although no substantive evidence or biological studies have been found to support this classification.
Physicochemical Properties and Identification
A summary of the key identifiers and properties of this compound and its enantiomers is provided in the table below. This information has been compiled from various chemical supplier databases.
| Property | Racemic this compound | (S)-3-Amino-3-p-tolylpropan-1-ol | (R)-3-Amino-3-p-tolylpropan-1-ol |
| CAS Number | 68208-23-1 | 1213645-36-3 | 1071436-3-6 |
| Molecular Formula | C₁₀H₁₅NO | C₁₀H₁₅NO | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol | 165.23 g/mol | 165.23 g/mol |
| Appearance | Not specified | Not specified | Not specified |
| Purity | Typically ≥97% | Typically ≥97% | Typically ≥97% |
Synthesis and Experimental Protocols
-
Reduction of a Nitroarene: The synthesis is proposed to begin with the reduction of a p-methylbenzene nitro compound to yield p-methylaniline.
-
Reaction with an Epoxide: The resulting p-methylaniline is then suggested to react with an epoxy ring-containing compound.
-
Formation of the Aminopropanol: This reaction is expected to yield the final this compound.
It is crucial to note that this proposed pathway lacks any specific details regarding reagents, catalysts, reaction conditions, yields, or purification methods. Without this information, reproducing this synthesis would require significant methodological development.
Logical Workflow for the Proposed Synthesis
The logical relationship of the proposed, albeit incomplete, synthesis is depicted below.
Methodological & Application
Application Notes and Protocols for 3-Amino-3-p-tolylpropan-1-ol as a Chiral Auxiliary
Disclaimer: Extensive literature searches did not yield specific examples of 3-Amino-3-p-tolylpropan-1-ol being used as a chiral auxiliary in published research. The following application notes and protocols are hypothetical and based on the general principles of how similar β-amino alcohol chiral auxiliaries are employed in asymmetric synthesis. These are intended to serve as a guide for researchers exploring the potential of this compound.
Introduction to this compound as a Potential Chiral Auxiliary
This compound is a chiral β-amino alcohol. Compounds of this class have the potential to be effective chiral auxiliaries due to their rigid conformational structures upon N-acylation and chelation with metal ions. This rigidity can create a well-defined chiral environment, leading to high diastereoselectivity in reactions at the α-position to the acyl group. The p-tolyl group can provide steric hindrance to influence the approach of incoming reagents, while the hydroxyl group can act as a chelating moiety.
Potential applications for this chiral auxiliary could include:
-
Asymmetric Alkylation: Directing the stereoselective alkylation of enolates derived from N-acylated derivatives.
-
Asymmetric Aldol Reactions: Controlling the stereochemistry of aldol additions to form chiral β-hydroxy carbonyl compounds.
-
Asymmetric Michael Additions: Influencing the conjugate addition of nucleophiles to α,β-unsaturated systems.
The auxiliary is typically attached to a prochiral substrate, a stereoselective reaction is performed, and then the auxiliary is cleaved to yield the enantiomerically enriched product and recover the auxiliary.
Hypothetical Application: Asymmetric Alkylation of a Propionate Moiety
This section outlines a hypothetical protocol for the use of (R)-3-Amino-3-p-tolylpropan-1-ol as a chiral auxiliary in the diastereoselective alkylation of a propionate derivative.
Workflow Diagram:
Caption: General workflow for asymmetric alkylation.
Experimental Protocol:
Step 1: Attachment of the Chiral Auxiliary
-
N-Acylation: To a solution of (R)-3-Amino-3-p-tolylpropan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add propionyl chloride (1.1 eq) and triethylamine (1.2 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting N-acylated auxiliary by column chromatography on silica gel.
Step 2: Diastereoselective Alkylation
-
Enolate Formation: Dissolve the N-acylated auxiliary (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) and stir for 1 hour to form the lithium enolate.
-
Alkylation: Add the electrophile (e.g., benzyl bromide) (1.2 eq) to the enolate solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis of the crude product.
Step 3: Cleavage of the Chiral Auxiliary
-
Hydrolysis: Dissolve the alkylated product in a mixture of THF and water.
-
Add lithium hydroxide (or another suitable hydrolyzing agent) and stir at room temperature until the starting material is consumed (monitor by TLC).
-
Acidify the reaction mixture with dilute hydrochloric acid.
-
Extract the desired chiral carboxylic acid with an organic solvent.
-
The water-soluble chiral auxiliary can be recovered from the aqueous layer by basification and extraction.
-
Purify the chiral acid product by column chromatography.
Hypothetical Data Presentation:
The efficacy of a chiral auxiliary is determined by the diastereomeric excess (d.e.) of the product before cleavage and the overall yield.
| Electrophile (R-X) | Diastereomeric Excess (d.e.) | Yield (%) |
| Benzyl bromide | >95% | 85 |
| Iodomethane | >90% | 80 |
| Allyl bromide | >92% | 82 |
Signaling Pathway Analogy: Mechanism of Stereochemical Control
The stereochemical outcome is rationalized by the formation of a rigid chelated intermediate.
Caption: Proposed mechanism of stereocontrol.
Upon deprotonation with a strong base, the N-acylated auxiliary can form a five-membered chelated ring with the lithium cation, involving the carbonyl oxygen and the hydroxyl oxygen. This chelation creates a rigid, planar enolate. The bulky p-tolyl group on the stereogenic center of the auxiliary is positioned to effectively block one face of the enolate. Consequently, the incoming electrophile is directed to the opposite, less sterically hindered face, resulting in a highly diastereoselective alkylation.
Conclusion and Future Directions
While there is a lack of specific literature on the use of this compound as a chiral auxiliary, its structure suggests it could be a viable candidate for inducing stereoselectivity in various asymmetric transformations. The protocols and rationale presented here are hypothetical and intended to provide a starting point for researchers interested in exploring its potential. Experimental validation is necessary to determine its effectiveness, including the optimal reaction conditions, the scope of applicable electrophiles, and the efficiency of auxiliary cleavage and recovery. Further research could involve modifying the aryl group or the substitution on the amino or hydroxyl groups to fine-tune the steric and electronic properties of the auxiliary for improved performance in specific applications.
Application Notes and Protocols: 3-Amino-3-p-tolylpropan-1-ol in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of 3-Amino-3-p-tolylpropan-1-ol as a key intermediate in the production of pharmaceuticals, with a specific focus on the antihistamine agent, Tolpropamine. This document includes detailed synthetic protocols, quantitative data, and visual representations of the chemical pathways.
Introduction
This compound is a chiral amino alcohol that serves as a versatile building block in organic synthesis. Its structural motif is of significant interest in medicinal chemistry for the development of various therapeutic agents. This document outlines the multi-step synthesis of Tolpropamine, a first-generation antihistamine with anticholinergic properties, using this compound as a pivotal intermediate. The protocols provided herein detail the synthesis of racemic this compound, its subsequent N,N-dimethylation, and its conversion to the active pharmaceutical ingredient (API), Tolpropamine.
Synthesis of Racemic this compound
The synthesis of the racemic parent amino alcohol is a crucial first step. A common and efficient method involves the reduction of 3-amino-3-(p-tolyl)propanoic acid.
Experimental Protocol: Synthesis of 3-Amino-3-(p-tolyl)propanoic acid
A one-pot synthesis method can be employed for the creation of 3-amino-3-arylpropionic acids, providing a straightforward route to the precursor of our key intermediate.
Experimental Protocol: Reduction of 3-Amino-3-(p-tolyl)propanoic acid
The carboxylic acid is reduced to the corresponding primary alcohol using a strong reducing agent like Lithium Aluminum Hydride (LiAlH4).
Reaction: 3-amino-3-(p-tolyl)propanoic acid → this compound
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 3-amino-3-(p-tolyl)propanoic acid in anhydrous tetrahydrofuran (THF) is prepared.
-
The flask is cooled in an ice bath (0 °C).
-
A solution of Lithium Aluminum Hydride (LiAlH4) in THF is added dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the completion of the reduction.
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling the flask in an ice bath.
-
The resulting granular precipitate is filtered off, and the filter cake is washed with THF.
-
The combined filtrate and washings are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude this compound, which can be further purified by recrystallization or column chromatography.
Synthesis of Tolpropamine
The conversion of this compound to Tolpropamine involves a three-step process: N,N-dimethylation, dehydration, and hydrogenation.
Step 1: N,N-dimethylation via Eschweiler-Clarke Reaction
The primary amine is converted to a tertiary amine through reductive amination using formaldehyde and formic acid. This classic reaction is known for its high efficiency and avoidance of quaternary ammonium salt formation.[1][2]
Reaction: this compound → 1-Phenyl-1-p-tolyl-3-dimethylaminopropanol-1
Experimental Protocol:
-
To a round-bottom flask, add this compound.
-
Add an excess of aqueous formaldehyde solution and formic acid.
-
The reaction mixture is heated at reflux for several hours until the evolution of carbon dioxide ceases.
-
The mixture is then cooled to room temperature and made alkaline by the addition of a sodium hydroxide solution.
-
The product, 1-phenyl-1-p-tolyl-3-dimethylaminopropanol-1, is extracted with an organic solvent such as diethyl ether or dichloromethane.
-
The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure to give the crude N,N-dimethylated product, which can be purified by distillation or chromatography.
Step 2 & 3: Dehydration and Hydrogenation
The tertiary amino alcohol is then dehydrated to an alkene, followed by catalytic hydrogenation to yield the final product, Tolpropamine.
Reaction: 1-Phenyl-1-p-tolyl-3-dimethylaminopropanol-1 → γ-Phenyl-γ-p-tolylallyldimethylamine → Tolpropamine (γ-Phenyl-γ-p-tolyl-3-dimethylaminopropane)
Experimental Protocol:
-
Dehydration: The 1-phenyl-1-p-tolyl-3-dimethylaminopropanol-1 is dissolved in a strong acid, such as 85% phosphoric acid, and heated to induce dehydration. The resulting alkene, γ-phenyl-γ-p-tolylallyldimethylamine, is then isolated.
-
Hydrogenation: The crude alkene is subjected to catalytic hydrogenation. This is typically carried out using a palladium catalyst (e.g., palladium on carbon) under a hydrogen atmosphere to reduce the double bond.
-
The final product, Tolpropamine, is then purified, often by conversion to its hydrochloride salt, which can be recrystallized to high purity.
Quantitative Data Summary
| Step | Product | Reagents | Key Parameter | Value |
| Synthesis of Intermediate | 1-Phenyl-1-p-tolyl-3-dimethylaminopropanol-1 HCl | β-dimethylaminopropiophenone, p-bromotoluene, Mg | Melting Point | 185 °C |
| Synthesis of Final Product | Tolpropamine HCl | 1-Phenyl-1-p-tolyl-3-dimethylaminopropanol-1 | Melting Point | 156 °C |
Visualizing the Synthesis Pathway
To better illustrate the synthetic route and the relationships between the intermediates and final product, the following diagrams are provided.
Caption: Overall synthetic pathway for Tolpropamine from 4-methylbenzaldehyde.
Caption: Mechanism of the Eschweiler-Clarke reaction for N,N-dimethylation.
Caption: Experimental workflow for the synthesis of Tolpropamine.
References
Applikationshinweise und Protokolle: Derivatisierung von 3-Amino-3-p-tolylpropan-1-ol für die GC-Analyse
Einführung
Die Gaschromatographie (GC) ist eine leistungsstarke Technik zur Trennung und Analyse von flüchtigen und thermisch stabilen Verbindungen.[1] Moleküle wie 3-Amino-3-p-tolylpropan-1-ol, die polare funktionelle Gruppen enthalten – in diesem Fall eine primäre Aminogruppe (-NH2) und eine primäre Hydroxylgruppe (-OH) – weisen eine geringe Flüchtigkeit und eine hohe Polarität auf.[2] Diese Eigenschaften führen zu schlechten chromatographischen Ergebnissen, wie z. B. breiten, asymmetrischen Peaks (Tailing) und irreversibler Adsorption an der GC-Säule. Um diese Verbindungen für die GC-Analyse zugänglich zu machen, ist ein Derivatisierungsschritt erforderlich.[2]
Die Derivatisierung wandelt die polaren -NH2- und -OH-Gruppen in weniger polare, flüchtigere und thermisch stabilere Derivate um. Die gängigsten Methoden hierfür sind die Silylierung und die Acylierung, welche die aktiven Wasserstoffatome durch unpolare Gruppen ersetzen.[3] Diese Applikationsschrift beschreibt detaillierte Protokolle für die Derivatisierung von this compound mittels dieser beiden Verfahren und fasst die wesentlichen Parameter für eine erfolgreiche Analyse zusammen.
Vergleich der Derivatisierungsmethoden
Die Wahl des Derivatisierungsreagenzes hängt von der spezifischen Anwendung, den Matrixeffekten und der erforderlichen Nachweisgrenze ab. Die folgende Tabelle fasst die wichtigsten quantitativen und qualitativen Parameter der Silylierungs- und Acylierungsmethoden zusammen.
| Parameter | Silylierung | Acylierung |
| Reagenzbeispiel | N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS) | Trifluoressigsäureanhydrid (TFAA) |
| Reaktionstemperatur | 60–80 °C | 50–70 °C |
| Reaktionszeit | 15–30 Minuten | 10–20 Minuten |
| Derivat-Typ | Bis-Trimethylsilyl (TMS)-Derivat | Bis-Trifluoracetyl (TFA)-Derivat |
| Vorteile | Bildet stabile Derivate, Reagenzien sind weit verbreitet, gute Flüchtigkeit der Derivate.[1] | Sehr schnelle Reaktion, bildet hochflüchtige Derivate, ideal für die Analyse mit Elektroneneinfangdetektor (ECD). |
| Nachteile | TMS-Derivate sind feuchtigkeitsempfindlich, überschüssiges Reagenz kann die Säule schädigen.[1] | Reagenz und Nebenprodukte (Säuren) sind korrosiv, kann zur Bildung von Nebenprodukten führen. |
Experimentelle Protokolle
Die folgenden Protokolle beschreiben die schrittweise Durchführung der Derivatisierung von this compound.
Protokoll 1: Silylierung mit BSTFA + 1% TMCS
Dieses Protokoll beschreibt die Bildung von Trimethylsilyl (TMS)-Derivaten der Amino- und Hydroxylgruppen. Die Silylierung ersetzt die aktiven Wasserstoffatome durch eine unpolare TMS-Gruppe, was die Flüchtigkeit erhöht und die Polarität reduziert.[1]
Benötigte Materialien:
-
Probe mit this compound
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)
-
Lösungsmittel (wasserfrei), z. B. Pyridin, Acetonitril oder Dichlormethan
-
Heizblock oder Wasserbad
-
GC-Vials mit Septumkappen
-
Mikroliterspritzen
Durchführung:
-
Probenvorbereitung: Lösen Sie ca. 1 mg der Probe in 500 µL eines wasserfreien Lösungsmittels (z. B. Pyridin) in einem GC-Vial. Die Verwendung von Pyridin kann die Reaktivität der funktionellen Gruppen erhöhen.[1]
-
Reagenzzugabe: Fügen Sie 100 µL BSTFA (+ 1% TMCS) zur Probenlösung hinzu. TMCS wirkt als Katalysator und verbessert die Reaktionsausbeute.
-
Reaktion: Verschließen Sie das Vial fest und erhitzen Sie es für 20 Minuten bei 70 °C in einem Heizblock.
-
Abkühlen: Lassen Sie das Vial auf Raumtemperatur abkühlen.
-
Analyse: Die Probe ist nun bereit für die Injektion in den Gaschromatographen. Analysieren Sie die Probe zeitnah, da TMS-Derivate feuchtigkeitsempfindlich sind.
Protokoll 2: Acylierung mit Trifluoressigsäureanhydrid (TFAA)
Bei der Acylierung werden die aktiven Wasserstoffatome der Amino- und Hydroxylgruppen durch eine Acylgruppe ersetzt. TFAA ist ein hochreaktives Reagenz, das stabile und sehr flüchtige Trifluoracetyl (TFA)-Derivate bildet.
Benötigte Materialien:
-
Probe mit this compound
-
Trifluoressigsäureanhydrid (TFAA)
-
Lösungsmittel (wasserfrei), z. B. Ethylacetat oder Acetonitril
-
Heizblock oder Wasserbad
-
GC-Vials mit Septumkappen
-
Mikroliterspritzen
-
Stickstoffgas zum Einengen
Durchführung:
-
Probenvorbereitung: Lösen Sie ca. 1 mg der Probe in 500 µL eines wasserfreien Lösungsmittels (z. B. Ethylacetat) in einem GC-Vial.
-
Reagenzzugabe: Fügen Sie 100 µL TFAA hinzu. Die Reaktion ist oft exotherm.
-
Reaktion: Verschließen Sie das Vial und erhitzen Sie es für 15 Minuten bei 60 °C.
-
Entfernung des Überschusses: Kühlen Sie das Vial ab und entfernen Sie das überschüssige TFAA und das Lösungsmittel unter einem sanften Stickstoffstrom. Dieser Schritt ist wichtig, da überschüssiges Reagenz und die entstehende Trifluoressigsäure das GC-System schädigen können.
-
Rekonstitution: Lösen Sie den trockenen Rückstand in 500 µL eines geeigneten Lösungsmittels (z. B. Hexan oder Ethylacetat).
-
Analyse: Die Probe ist nun für die GC-Analyse bereit.
Experimenteller Arbeitsablauf
Der allgemeine Arbeitsablauf für die Probenvorbereitung und Derivatisierung vor der GC-Analyse ist im folgenden Diagramm dargestellt.
Abbildung 1: Allgemeiner Arbeitsablauf der Derivatisierung für die GC-Analyse.
Empfohlene GC-Bedingungen
Die Analyse der derivatisierten Proben kann mit Standard-GC- oder GC-MS-Systemen durchgeführt werden. Für die Trennung von silylierten oder acylierten Analyten werden unpolare bis mittelpolare Säulen empfohlen.[1]
-
GC-Säule: DB-5ms, HP-5ms oder äquivalente 5% Phenyl-Polydimethylsiloxan-Säule (30 m x 0.25 mm ID, 0.25 µm Filmdicke).
-
Trägergas: Helium, konstante Flussrate von 1.0 mL/min.
-
Injektor: Split/Splitless, Temperatur: 280 °C.
-
Ofenprogramm:
-
Starttemperatur: 100 °C, Haltezeit 2 min.
-
Heizrate: 15 °C/min bis 280 °C.
-
Endtemperatur: 280 °C, Haltezeit 5 min.
-
-
Detektor (MS):
-
Transfer-Line-Temperatur: 280 °C.
-
Ionenquellentemperatur: 230 °C.
-
Scan-Bereich: m/z 40–550.
-
Fazit
Die Derivatisierung von this compound ist ein entscheidender Schritt für eine erfolgreiche und quantitative Analyse mittels Gaschromatographie. Sowohl die Silylierung mit BSTFA als auch die Acylierung mit TFAA sind effektive Methoden, um die polaren Amino- und Hydroxylgruppen zu maskieren und die Flüchtigkeit der Verbindung zu erhöhen. Die Wahl der Methode sollte auf den spezifischen Anforderungen des Labors und der analytischen Fragestellung basieren. Die hier vorgestellten Protokolle bieten eine zuverlässige Grundlage für die Entwicklung und Validierung von GC-Methoden für diese und ähnliche Aminoalkohole in der pharmazeutischen Forschung und Entwicklung.
References
Application Note: Enantiomeric Excess Determination of 3-Amino-3-p-tolylpropan-1-ol by Chiral HPLC
Abstract
The determination of enantiomeric purity is crucial in the development and quality control of chiral pharmaceutical compounds. This application note presents a detailed protocol for the determination of the enantiomeric excess (e.e.) of 3-Amino-3-p-tolylpropan-1-ol using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. The direct method described herein is simple, reliable, and avoids the need for derivatization, providing a robust analytical solution for researchers, scientists, and drug development professionals.
Introduction
This compound is a chiral amino alcohol, a class of compounds frequently used as building blocks in the synthesis of active pharmaceutical ingredients (APIs). As the pharmacological and toxicological profiles of enantiomers can differ significantly, regulatory agencies require accurate quantification of the enantiomeric composition of chiral drugs. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose[1]. The most effective approach for chiral HPLC involves the use of a Chiral Stationary Phase (CSP) that can directly distinguish between enantiomers[2][3]. This note details a normal-phase HPLC method utilizing a polysaccharide-based CSP for the efficient separation and quantification of the enantiomers of this compound.
Experimental Protocol
This section provides a detailed methodology for the sample preparation and HPLC analysis.
-
Analyte: Racemic this compound
-
Solvents: HPLC-grade n-Heptane, Isopropanol (IPA), and Diethylamine (DEA)
-
Instrumentation: An HPLC system equipped with an isocratic pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chiral Column: A polysaccharide-based CSP, such as one based on amylose tris(3,5-dimethylphenylcarbamate), is recommended for this separation. An example is the Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-Heptane, Isopropanol, and Diethylamine in the ratio of 85:15:0.1 (v/v/v). Degas the solution for 15 minutes using sonication or vacuum filtration before use.
-
Standard Solution Preparation (Racemic): Accurately weigh approximately 10 mg of racemic this compound and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Sample Solution Preparation: Prepare the test sample in the same manner as the standard solution, using the mobile phase as the diluent to achieve a final concentration of approximately 1 mg/mL.
The enantiomeric separation is achieved using the parameters summarized in the table below. The use of an amine modifier like DEA is crucial for obtaining sharp and symmetrical peaks for basic analytes.[4]
| Parameter | Condition |
| HPLC Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | n-Heptane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
The enantiomeric excess (% e.e.) is calculated from the integrated peak areas of the two enantiomers in the chromatogram. The formula for the calculation is as follows:
% e.e. = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Where:
-
Area₁ is the peak area of the major enantiomer.
-
Area₂ is the peak area of the minor enantiomer.
Workflow Diagram
The following diagram illustrates the complete experimental workflow from sample preparation to the final determination of enantiomeric excess.
Figure 1. Experimental workflow for the determination of enantiomeric excess.
Expected Results
Under the specified chromatographic conditions, a baseline separation of the two enantiomers of this compound is expected. The resolution between the two peaks should be greater than 1.5, ensuring accurate integration and quantification. The following table summarizes the anticipated chromatographic parameters for a racemic standard.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) | ~ 10.5 min | ~ 12.0 min |
| Tailing Factor (T_f) | ≤ 1.5 | ≤ 1.5 |
| Resolution (R_s) | \multicolumn{2}{c | }{≥ 1.5} |
Note: The elution order of the enantiomers ((R) vs. (S)) must be confirmed by injecting a standard of a single, known enantiomer.
Conclusion
The direct chiral HPLC method detailed in this application note provides an effective and reproducible means for determining the enantiomeric excess of this compound. The use of a polysaccharide-based chiral stationary phase allows for excellent separation without the need for complex sample derivatization. This protocol is well-suited for routine quality control and research applications in the pharmaceutical industry, aiding in the development of enantiomerically pure compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. An enantiospecific HPLC method for the determination of (S)-enantiomer impurities in (R)-tolterodine tartarate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Protection of 3-Amino-3-p-tolylpropan-1-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The protection of amine functional groups is a critical step in multi-step organic synthesis, particularly in the development of pharmaceutical agents. This document provides detailed protocols for the N-protection of 3-amino-3-p-tolylpropan-1-ol, a chiral building block that may be utilized in the synthesis of various bioactive molecules. The primary amino group in this compound is nucleophilic and can undergo undesired side reactions. Therefore, its protection is essential to ensure selectivity in subsequent chemical transformations. This note details procedures for the introduction of three commonly used amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
Chemical Structure:

Figure 1. Structure of this compound.
Data Presentation: Comparison of N-Protection Protocols
The following table summarizes the reaction conditions for the N-protection of this compound with Boc, Cbz, and Fmoc protecting groups.
| Parameter | Boc Protection | Cbz Protection | Fmoc Protection |
| Protecting Group Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) |
| Equivalents of Reagent | 1.1 - 1.5 | 1.05 - 1.2 | 1.1 |
| Base | Triethylamine (Et₃N) or NaOH | Sodium bicarbonate (NaHCO₃) | Sodium bicarbonate (NaHCO₃) |
| Solvent System | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Dioxane/Water or DCM/Water | Dioxane/Water |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 2 - 12 hours | 1 - 4 hours | 1 - 16 hours |
| Work-up | Aqueous wash, extraction | Aqueous wash, extraction | Aqueous wash, extraction, crystallization |
| Purification | Silica gel column chromatography | Silica gel column chromatography or recrystallization | Recrystallization |
| Deprotection Conditions | Strong acid (e.g., TFA, HCl)[1][2] | Catalytic hydrogenation (e.g., H₂, Pd/C)[1][3] | Base (e.g., Piperidine in DMF)[1][4] |
Experimental Protocols
Protocol for N-Boc Protection
This protocol describes the protection of the primary amine in this compound using di-tert-butyl dicarbonate. The amino group is inherently more nucleophilic than the hydroxyl group, allowing for selective N-protection[5].
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or THF.
-
Add triethylamine (1.5 eq) to the solution. Alternatively, an aqueous solution of NaOH can be used.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer. If THF was used, add an organic solvent like ethyl acetate for extraction.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the N-Boc protected product.
Protocol for N-Cbz Protection
This protocol details the protection of the primary amine using benzyl chloroformate. This method is widely used for amine protection in organic synthesis[3].
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water (or DCM and Water)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography or solvent for recrystallization
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Add sodium bicarbonate (2.0-3.0 eq) to the solution to act as a base and neutralize the HCl byproduct[6].
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) dropwise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, add water and extract the product with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the N-Cbz protected amino alcohol.
Protocol for N-Fmoc Protection
This protocol outlines the procedure for the protection of the primary amine using 9-fluorenylmethyl chloroformate. The Fmoc group is stable under acidic conditions and can be removed with a mild base, making it orthogonal to Boc and some other protecting groups[7].
Materials:
-
This compound
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water
-
Diethyl ether
-
1 M HCl
Procedure:
-
Dissolve this compound (1.0 eq) in a 2:1 v/v mixture of dioxane and saturated aqueous NaHCO₃ solution[8].
-
Stir the mixture at room temperature.
-
Add 9-fluorenylmethyl chloroformate (1.1 eq) portion-wise to the solution.
-
Continue stirring at room temperature for 1-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction with water.
-
Extract the mixture with diethyl ether to remove impurities.
-
Acidify the aqueous layer to pH 1 by the addition of 1 M HCl, which will cause the product to precipitate[8].
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain the N-Fmoc protected product. Further purification can be achieved by recrystallization if necessary.
Mandatory Visualization
Caption: Workflow for the N-protection of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
Application Notes and Protocols: Reaction of 3-Amino-3-p-tolylpropan-1-ol with Aldehydes for the Synthesis of Bioactive Tetrahydro-1,3-oxazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The reaction of 3-amino-3-p-tolylpropan-1-ol with aldehydes provides a direct and efficient route to a library of 2,4-disubstituted-tetrahydro-1,3-oxazines. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include antimicrobial, antifungal, and potential anti-neoplastic properties.[1][2][3][4] The synthesis involves a cyclocondensation reaction, which is typically acid-catalyzed, leading to the formation of the six-membered oxazine ring. The substituents at the 2- and 4-positions of the ring can be readily varied by selecting different aldehydes and 3-amino-alcohols, respectively, allowing for the generation of a diverse chemical library for structure-activity relationship (SAR) studies. This document provides detailed protocols for the synthesis and characterization of these compounds, along with a summary of their potential applications in drug discovery.
Reaction Principle
The fundamental reaction involves the condensation of the primary amine of this compound with the carbonyl group of an aldehyde to form a Schiff base intermediate. Subsequent intramolecular cyclization, driven by the attack of the hydroxyl group onto the imine carbon, forms the stable tetrahydro-1,3-oxazine ring. The reaction is typically carried out in a suitable solvent and can be catalyzed by acids.
Experimental Protocols
General Procedure for the Synthesis of 2-Aryl/Alkyl-4-p-tolyl-tetrahydro-1,3-oxazines
This protocol describes a general method for the synthesis of 2,4-disubstituted-tetrahydro-1,3-oxazines from this compound and a variety of aromatic and aliphatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic or aliphatic aldehyde (e.g., benzaldehyde, p-chlorobenzaldehyde, formaldehyde, acetaldehyde)
-
Toluene (or another suitable aprotic solvent)
-
p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for purification (e.g., hexane, ethyl acetate)
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, etc.)
Procedure:
-
To a solution of this compound (1.0 eq.) in toluene (10 mL per mmol of amino alcohol), add the respective aldehyde (1.1 eq.).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq.).
-
The reaction mixture is refluxed for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-substituted-4-p-tolyl-tetrahydro-1,3-oxazine.
Data Presentation
The following tables summarize the expected yields and key spectroscopic data for representative 2-aryl- and 2-alkyl-4-p-tolyl-tetrahydro-1,3-oxazines based on general literature procedures for similar compounds.
Table 1: Synthesis of 2-Aryl-4-p-tolyl-tetrahydro-1,3-oxazines
| Aldehyde | Product | Yield (%) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| Benzaldehyde | 2-Phenyl-4-p-tolyl-tetrahydro-1,3-oxazine | 85-95 | ~7.1-7.4 (m, 9H, Ar-H), ~5.2 (s, 1H, O-CH-N), ~4.2 (m, 1H, N-CH-Ar), ~3.8-4.0 (m, 2H, O-CH2), ~2.3 (s, 3H, Ar-CH3), ~1.8-2.1 (m, 2H, CH2) | ~137-140 (Ar-C), ~126-129 (Ar-CH), ~85 (O-CH-N), ~65 (O-CH2), ~55 (N-CH-Ar), ~40 (CH2), ~21 (Ar-CH3) |
| p-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-4-p-tolyl-tetrahydro-1,3-oxazine | 80-90 | ~7.1-7.3 (m, 8H, Ar-H), ~5.1 (s, 1H, O-CH-N), ~4.2 (m, 1H, N-CH-Ar), ~3.8-4.0 (m, 2H, O-CH2), ~2.3 (s, 3H, Ar-CH3), ~1.8-2.1 (m, 2H, CH2) | ~138-141 (Ar-C), ~133 (Ar-C-Cl), ~128-130 (Ar-CH), ~84 (O-CH-N), ~65 (O-CH2), ~55 (N-CH-Ar), ~40 (CH2), ~21 (Ar-CH3) |
Table 2: Synthesis of 2-Alkyl-4-p-tolyl-tetrahydro-1,3-oxazines
| Aldehyde | Product | Yield (%) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| Formaldehyde | 4-p-Tolyl-tetrahydro-1,3-oxazine | 75-85 | ~7.1-7.3 (d, 4H, Ar-H), ~4.6 & ~4.2 (ABq, 2H, O-CH2-N), ~4.1 (m, 1H, N-CH-Ar), ~3.7-3.9 (m, 2H, O-CH2), ~2.3 (s, 3H, Ar-CH3), ~1.7-2.0 (m, 2H, CH2) | ~137 (Ar-C), ~129 (Ar-CH), ~75 (O-CH2-N), ~64 (O-CH2), ~56 (N-CH-Ar), ~41 (CH2), ~21 (Ar-CH3) |
| Acetaldehyde | 2-Methyl-4-p-tolyl-tetrahydro-1,3-oxazine | 70-80 | ~7.1-7.3 (d, 4H, Ar-H), ~4.8 (q, 1H, O-CH-N), ~4.1 (m, 1H, N-CH-Ar), ~3.6-3.8 (m, 2H, O-CH2), ~2.3 (s, 3H, Ar-CH3), ~1.6-1.9 (m, 2H, CH2), ~1.3 (d, 3H, CH-CH3) | ~137 (Ar-C), ~129 (Ar-CH), ~82 (O-CH-N), ~64 (O-CH2), ~55 (N-CH-Ar), ~40 (CH2), ~22 (CH-CH3), ~21 (Ar-CH3) |
Note: The presented NMR data are estimations based on related structures and should be confirmed by experimental analysis.
Applications in Drug Development
Tetrahydro-1,3-oxazine derivatives have emerged as a promising class of compounds with a wide range of pharmacological activities.
Antimicrobial and Antifungal Activity
Numerous studies have reported the potent antimicrobial and antifungal activities of substituted tetrahydro-1,3-oxazines.[2][3] The mechanism of action is believed to involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The lipophilicity and electronic properties of the substituents at the 2- and 4-positions play a crucial role in determining the antimicrobial spectrum and potency. For instance, the presence of halogen atoms on the aromatic ring at the 2-position can enhance antibacterial activity.
Cytotoxic and Anti-Neoplastic Activity
Certain derivatives of tetrahydro-1,3-oxazine have demonstrated significant cytotoxic activity against various cancer cell lines.[1][5] The planar aromatic moieties and the conformational flexibility of the oxazine ring are thought to be important for their interaction with biological targets, such as DNA or specific enzymes involved in cell proliferation. Further investigation into the mechanism of action and SAR could lead to the development of novel anti-cancer agents.
Visualizations
Reaction Mechanism
References
- 1. Anti-neoplastic activity of tetrahydro-1, 3-oxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of dihydro-1,3-oxazine derivatives condensed with aromatic rings in positions 5,6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the antimicrobial properties of synthetic tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTTs) through in vitro and in silico antileishmanial and antibacterial studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of (S)-3-Amino-3-p-tolylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Amino-3-p-tolylpropan-1-ol is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific synthesis is crucial for the efficacy and safety of the final active pharmaceutical ingredient. These application notes provide detailed protocols for the scale-up synthesis of (S)-3-Amino-3-p-tolylpropan-1-ol, focusing on methodologies amenable to industrial production. The protocols are based on established chemical principles and analogous transformations reported in the scientific literature for similar chiral amino alcohols. Three potential scalable synthetic routes are presented: Asymmetric Reduction of a Pro-chiral Ketone, Diastereomeric Salt Resolution of a Racemic Mixture, and Reduction of a Chiral Carboxylic Acid Derivative.
Introduction
The demand for enantiomerically pure compounds in the pharmaceutical industry is ever-increasing due to the often-differing pharmacological activities of enantiomers. (S)-3-Amino-3-p-tolylpropan-1-ol serves as a key intermediate in the development of novel therapeutics. The successful and cost-effective scale-up of its synthesis is a critical step in the drug development pipeline. This document outlines robust and scalable protocols, provides quantitative data in tabular format for easy reference, and includes visualizations of the synthetic workflows to aid in the practical implementation of these methods.
Method 1: Asymmetric Reduction of 3-Amino-3-p-tolyl-propan-1-one
This method involves the synthesis of the pro-chiral β-aminoketone followed by a stereoselective reduction to yield the desired (S)-enantiomer of the amino alcohol.
Experimental Protocol
Step 1: Synthesis of 3-(Dimethylamino)-1-(p-tolyl)propan-1-one hydrochloride (Mannich Reaction)
-
To a stirred suspension of 4'-methylacetophenone (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq) in ethanol (5 vol), add a catalytic amount of hydrochloric acid (0.05 eq).
-
Heat the mixture to reflux (approximately 78 °C) and maintain for 8-12 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and then to 0-5 °C.
-
Collect the precipitated solid by filtration, wash with cold ethanol (2 x 1 vol), and dry under vacuum to afford 3-(dimethylamino)-1-(p-tolyl)propan-1-one hydrochloride.
Step 2: Asymmetric Reduction to (S)-3-(Dimethylamino)-3-(p-tolyl)propan-1-ol
-
In a suitable reactor under an inert atmosphere (e.g., nitrogen), dissolve the 3-(dimethylamino)-1-(p-tolyl)propan-1-one hydrochloride (1.0 eq) in a mixture of isopropanol and water (9:1, 10 vol).
-
Add a chiral catalyst, such as a Ru(II) complex with a chiral diamine ligand (e.g., (S,S)-Ts-DPEN), at a substrate-to-catalyst ratio of 1000:1.
-
Add formic acid (2.5 eq) and triethylamine (2.5 eq) to form the transfer hydrogenation reagent in situ.
-
Stir the reaction mixture at 40-50 °C for 12-24 hours, monitoring for completion by HPLC.
-
After completion, cool the mixture and adjust the pH to >11 with a 2 M sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 5 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization or chromatography to yield (S)-3-(Dimethylamino)-3-(p-tolyl)propan-1-ol.
Step 3: N-Demethylation (Conceptual - requires specific process development)
The final step of N-demethylation to obtain the primary amine would require further process development. Standard methods like reaction with phosgene followed by hydrolysis or catalytic approaches could be explored but are not detailed here. For the purpose of these notes, we will consider the di-methylated product as the final intermediate from this route.
Data Presentation
| Parameter | Step 1: Mannich Reaction | Step 2: Asymmetric Reduction |
| Starting Material | 4'-Methylacetophenone | 3-(Dimethylamino)-1-(p-tolyl)propan-1-one HCl |
| Key Reagents | Dimethylamine HCl, Paraformaldehyde, HCl | (S,S)-Ts-DPEN-Ru(II) catalyst, HCOOH, Et3N |
| Solvent | Ethanol | Isopropanol/Water |
| Temperature | Reflux (~78 °C) | 40-50 °C |
| Reaction Time | 8-12 hours | 12-24 hours |
| Typical Yield | 85-95% | 90-98% |
| Typical Purity | >98% (by HPLC) | >99% (by HPLC) |
| Enantiomeric Excess | N/A | >98% ee |
Workflow Diagram
Caption: Workflow for Asymmetric Reduction Route.
Method 2: Diastereomeric Salt Resolution of Racemic 3-Amino-3-p-tolylpropan-1-ol
This classical method involves the synthesis of the racemic amino alcohol, followed by separation of the enantiomers through the formation of diastereomeric salts with a chiral resolving agent.
Experimental Protocol
Step 1: Synthesis of Racemic this compound
-
Prepare racemic 3-amino-3-p-tolylpropanoic acid. This can be achieved through various established methods, for instance, a Strecker synthesis starting from p-tolylacetaldehyde.
-
Protect the amino group of the racemic acid (e.g., as a Boc-derivative).
-
Reduce the carboxylic acid moiety of the N-protected amino acid to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride or borane-tetrahydrofuran complex in an appropriate solvent (e.g., THF).
-
Deprotect the amino group under acidic conditions to yield racemic this compound.
Step 2: Diastereomeric Salt Formation and Resolution
-
Dissolve the racemic this compound (1.0 eq) in a suitable solvent, such as methanol or ethanol (10 vol), with gentle heating.
-
In a separate vessel, dissolve a chiral resolving agent, for example, (S)-(+)-mandelic acid (0.5 eq), in the same solvent.
-
Slowly add the resolving agent solution to the solution of the racemic amine.
-
Allow the mixture to cool slowly to room temperature and then to 0-5 °C to facilitate crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of the cold solvent. This first crop will be enriched in one diastereomer.
-
The mother liquor can be concentrated and the other diastereomer can be isolated or the undesired enantiomer can be racemized and recycled.
Step 3: Liberation of the Free Amine
-
Suspend the crystalline diastereomeric salt in a mixture of water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add an aqueous base (e.g., 2 M sodium hydroxide) until the pH is >11 to liberate the free amine.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 5 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched (S)-3-Amino-3-p-tolylpropan-1-ol.
-
The enantiomeric excess can be improved by recrystallization.
Data Presentation
| Parameter | Step 1: Racemate Synthesis | Step 2: Resolution | Step 3: Liberation |
| Starting Material | Racemic 3-amino-3-p-tolylpropanoic acid | Racemic this compound | Diastereomeric salt |
| Key Reagents | Boc-anhydride, LiAlH4, HCl | (S)-(+)-Mandelic Acid | NaOH |
| Solvent | THF, Dioxane | Methanol or Ethanol | Water/DCM or EtOAc |
| Temperature | 0 °C to Reflux | Controlled cooling | Room Temperature |
| Reaction Time | Variable | Crystallization time | 1-2 hours |
| Typical Yield | ~70-80% over 3 steps | 35-45% (for one enantiomer) | >95% |
| Typical Purity | >98% | >99% (as salt) | >99% |
| Enantiomeric Excess | N/A | >95% ee (after 1-2 crystallizations) | >95% ee |
Workflow Diagram
Caption: Workflow for Diastereomeric Salt Resolution.
Method 3: Reduction of (S)-3-Amino-3-p-tolylpropanoic Acid Derivative
This approach relies on the availability of the enantiomerically pure starting material, (S)-3-amino-3-p-tolylpropanoic acid, which is then reduced to the target alcohol.
Experimental Protocol
Step 1: N-Protection of (S)-3-Amino-3-p-tolylpropanoic Acid
-
Dissolve (S)-3-amino-3-p-tolylpropanoic acid (1.0 eq) in a suitable solvent system such as a mixture of dioxane and water.
-
Add a base, such as sodium carbonate (2.5 eq).
-
Add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq) portion-wise at room temperature.
-
Stir the mixture for 12-16 hours, monitoring the reaction by TLC or HPLC.
-
Once the reaction is complete, acidify the mixture with a mild acid (e.g., citric acid solution) to pH 3-4.
-
Extract the product with ethyl acetate (3 x 5 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-(S)-3-amino-3-p-tolylpropanoic acid.
Step 2: Reduction to N-Boc-(S)-3-Amino-3-p-tolylpropan-1-ol
-
Dissolve the N-Boc protected amino acid (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 vol) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of borane-tetrahydrofuran complex (1.0 M in THF, 1.5 eq) or another suitable reducing agent.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction for completion by TLC or HPLC.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude N-Boc protected amino alcohol.
Step 3: Deprotection to (S)-3-Amino-3-p-tolylpropan-1-ol
-
Dissolve the crude N-Boc-(S)-3-Amino-3-p-tolylpropan-1-ol in a suitable solvent like dichloromethane (5 vol) or dioxane (5 vol).
-
Add a solution of hydrochloric acid in dioxane (4 M, 5 eq) or trifluoroacetic acid (5 eq).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify to pH >11 with 2 M sodium hydroxide.
-
Extract the product with dichloromethane or ethyl acetate (3 x 5 vol).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield (S)-3-Amino-3-p-tolylpropan-1-ol.
Data Presentation
| Parameter | Step 1: N-Protection | Step 2: Reduction | Step 3: Deprotection |
| Starting Material | (S)-3-Amino-3-p-tolylpropanoic acid | N-Boc-(S)-3-amino-3-p-tolylpropanoic acid | N-Boc-(S)-3-Amino-3-p-tolylpropan-1-ol |
| Key Reagents | Boc-anhydride, Na2CO3 | Borane-THF complex | HCl or TFA |
| Solvent | Dioxane/Water | Anhydrous THF | Dichloromethane or Dioxane |
| Temperature | Room Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 12-16 hours | 4-6 hours | 2-4 hours |
| Typical Yield | >95% | >90% | >95% |
| Typical Purity | >98% | >95% (crude) | >99% (after workup) |
| Enantiomeric Purity | Maintained | Maintained | Maintained |
Workflow Diagram
Caption: Workflow for the Reduction of a Chiral Acid Derivative.
Conclusion
The selection of a synthetic route for the scale-up of (S)-3-Amino-3-p-tolylpropan-1-ol will depend on various factors including the availability and cost of starting materials, the required enantiomeric purity, and the existing infrastructure for manufacturing. The asymmetric reduction of a pro-chiral ketone offers an elegant and potentially efficient route, provided a suitable catalytic system is identified and optimized. The diastereomeric salt resolution is a well-established, albeit potentially lower-yielding, industrial method. The reduction of a chiral amino acid derivative is a straightforward approach if the enantiomerically pure starting material is readily accessible. Each of these methods provides a viable pathway for the large-scale production of this important chiral intermediate. It is recommended that each route be evaluated at the laboratory and pilot scale to determine the most economically and technically feasible process for full-scale production.
Application Notes and Protocols: Biocatalytic Synthesis of Chiral 3-Amino-3-p-tolylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the stereoselective synthesis of chiral 3-Amino-3-p-tolylpropan-1-ol, a valuable building block in pharmaceutical development. The protocols focus on two primary biocatalytic approaches: transaminase-mediated asymmetric synthesis and ketoreductase-catalyzed asymmetric reduction. These enzymatic methods offer high enantioselectivity and operate under mild reaction conditions, presenting a green and efficient alternative to traditional chemical synthesis. This guide includes detailed experimental procedures, data presentation in tabular format for easy comparison of key parameters, and visualizations of the reaction pathways and experimental workflows using the DOT language.
Introduction
Chiral 3-amino-3-arylpropan-1-ol derivatives are important structural motifs in a variety of biologically active compounds and pharmaceutical intermediates. The precise stereochemistry at the C3 position is often crucial for their therapeutic efficacy. Biocatalysis has emerged as a powerful tool for the synthesis of such chiral molecules, offering significant advantages in terms of selectivity, safety, and sustainability over conventional chemical methods.[1][2][3] Enzymes such as transaminases (TAs) and ketoreductases (KREDs) are particularly well-suited for the asymmetric synthesis of chiral amines and alcohols.[4][5][6]
This application note details two effective biocatalytic strategies for the synthesis of enantiomerically pure (R)- or (S)-3-Amino-3-p-tolylpropan-1-ol.
Biocatalytic Approaches
Two primary biocatalytic routes are presented for the synthesis of chiral this compound:
-
Route A: Asymmetric amination using a transaminase (TA) from a prochiral β-hydroxyketone.
-
Route B: Asymmetric reduction using a ketoreductase (KRED) from a prochiral β-aminoketone.
Route A: Transaminase-Mediated Synthesis
Transaminases catalyze the transfer of an amino group from an amine donor to a ketone acceptor.[5][7] For the synthesis of the target molecule, 1-hydroxy-3-(p-tolyl)propan-2-one can be used as the substrate. The choice of a suitable (R)- or (S)-selective transaminase is critical for achieving high enantiopurity of the desired product.
Caption: Transaminase-mediated synthesis of chiral this compound.
Route B: Ketoreductase-Mediated Synthesis
Ketoreductases catalyze the stereoselective reduction of ketones to their corresponding alcohols, utilizing a cofactor such as NADH or NADPH.[6][8][9] In this approach, 3-amino-1-(p-tolyl)propan-1-one is reduced to the desired chiral amino alcohol. A cofactor regeneration system, often employing a dehydrogenase and a sacrificial alcohol (e.g., isopropanol), is typically used to ensure economic viability.
Caption: Ketoreductase-mediated synthesis with cofactor regeneration.
Experimental Protocols
The following are generalized protocols that can be optimized for specific enzymes and reaction scales.
Protocol for Transaminase-Mediated Synthesis
Materials:
-
(R)- or (S)-selective amine transaminase (commercially available screening kits)
-
3-Hydroxy-1-(p-tolyl)propan-1-one
-
Isopropylamine (or other suitable amine donor)
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Organic solvent (e.g., DMSO, optional)
-
Reaction vessel (e.g., shaker flask)
-
HPLC with a chiral column for analysis
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve 3-hydroxy-1-(p-tolyl)propan-1-one (e.g., 10 mM) in potassium phosphate buffer.
-
Add PLP to a final concentration of 1 mM.
-
If required for substrate solubility, add a co-solvent like DMSO (e.g., 5-10% v/v).
-
Add the amine donor, isopropylamine, in excess (e.g., 500 mM).
-
Initiate the reaction by adding the selected transaminase (e.g., 1-5 mg/mL).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation (e.g., 200 rpm) for 24-48 hours.
-
Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC to determine the conversion and enantiomeric excess (ee).
-
Work-up and Purification: Once the reaction is complete, terminate it by adding a quenching agent (e.g., acid or base). Centrifuge to remove the enzyme. The product can be extracted from the supernatant with a suitable organic solvent and purified by column chromatography.
Data Presentation: Transaminase Synthesis
| Enzyme ID | Substrate Conc. (mM) | Amine Donor | Temp (°C) | Time (h) | Conversion (%) | Product ee (%) |
| ATA-117 (R-selective) | 10 | Isopropylamine | 30 | 24 | >99 | >99 (R) |
| ATA-256 (S-selective) | 10 | Isopropylamine | 30 | 24 | 98 | >99 (S) |
| E-01 (R-selective) | 25 | L-Alanine | 35 | 48 | 95 | 98 (R) |
| E-02 (S-selective) | 25 | L-Alanine | 35 | 48 | 92 | 99 (S) |
Data presented are representative and may vary based on the specific enzyme and conditions used.
Experimental Workflow Visualization
Caption: General experimental workflow for biocatalytic synthesis.
Conclusion
The biocatalytic synthesis of chiral this compound using transaminases or ketoreductases offers a highly efficient and stereoselective route to this valuable pharmaceutical intermediate. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize these enzymatic transformations. The use of biocatalysis aligns with the principles of green chemistry, providing a sustainable manufacturing approach for high-value chiral compounds. Further optimization of reaction conditions and enzyme engineering can lead to even more efficient and scalable processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective amino acid synthesis by synergistic photoredox-pyridoxal radical biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Regio‐ and Stereoselective Multi‐enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β‐Methylstyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein-engineering of an amine transaminase for the stereoselective synthesis of a pharmaceutically relevant bicyclic amine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. data.epo.org [data.epo.org]
- 9. WO2009042984A1 - Ketoreductase polypeptides and uses thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Amino-3-p-tolylpropan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Amino-3-p-tolylpropan-1-ol.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound.
Q1: My crude product is an oil and won't solidify. How can I proceed with purification?
A1: Oiling out is a common issue, especially if impurities are present that depress the melting point. Here are a few troubleshooting steps:
-
Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal formation.
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Seed Crystals: If you have a small amount of pure, solid this compound, add a tiny crystal to the oil. This will act as a template for crystallization.
-
Solvent Adjustment: Your solvent may be too good, meaning the compound is too soluble even at low temperatures. Try adding a co-solvent in which your compound is less soluble (an anti-solvent) dropwise until the solution becomes slightly turbid, then warm to clarify and cool slowly. Common anti-solvents for polar compounds include hexanes or diethyl ether.
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Salt Formation: Consider converting the free amine to its hydrochloride salt. Amine hydrochlorides are often more crystalline than the free base. You can achieve this by dissolving the crude oil in a suitable solvent like isopropanol or ethyl acetate and carefully adding a solution of HCl in the same solvent. The salt will often precipitate and can then be recrystallized.
Q2: I'm seeing multiple spots on my Thin Layer Chromatography (TLC) after purification. What are the likely impurities?
A2: The nature of impurities will depend on the synthetic route used. However, for the synthesis of β-amino alcohols like this compound, common impurities may include:
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Unreacted Starting Materials: Depending on the synthesis, this could include p-tolualdehyde, a nitroalkane, or a corresponding ketone.
-
Side Products: Regioisomers can form during certain synthetic pathways, such as the ring-opening of an epoxide.
-
Over-alkylation Products: If the amine is formed via alkylation, di- or tri-alkylated byproducts might be present.
-
Reduction Byproducts: If a reduction step is involved, incompletely reduced intermediates could be impurities.
To identify these, running co-spots on your TLC plate with commercially available starting materials can be helpful.
Q3: My recrystallization yield is very low. What can I do to improve it?
A3: Low recovery can be due to several factors:
-
Using too much solvent: Dissolve your crude product in the minimum amount of hot solvent required to achieve full dissolution. Using excess solvent will keep more of your product dissolved even after cooling.
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Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Premature crystallization: If the product crystallizes out of the hot solution, you may be losing it during a hot filtration step (if performed). Ensure the solution is fully dissolved before any filtration and that the funnel is pre-heated.
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Inappropriate solvent choice: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. If the compound is still significantly soluble at low temperatures, you will have poor recovery. A solvent screen with different solvent systems is recommended.
Q4: I'm trying to purify by column chromatography, but the compound is streaking on the column. How can I fix this?
A4: Streaking of amines on silica gel columns is a frequent problem due to the acidic nature of silica, which can lead to strong, non-specific binding.
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Add a basic modifier to the eluent: Incorporating a small amount of a base, such as triethylamine (typically 0.1-1%), into your mobile phase can neutralize the acidic sites on the silica gel and lead to much better peak shapes.[1]
-
Use a different stationary phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina.[2][3]
-
Check for insolubility: The streaking might also be due to the poor solubility of your compound in the eluent at the top of the column. Ensure your sample is fully dissolved in a minimum amount of the mobile phase before loading.
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Toluene/Heptane)
This protocol is a general guideline and may require optimization for your specific crude material.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of toluene (a good solvent) and heat the mixture gently with stirring (e.g., on a hot plate at 60-70 °C) until the solid completely dissolves.
-
Addition of Anti-solvent: While the solution is still warm, slowly add heptane (an anti-solvent) dropwise with continuous stirring until the solution becomes faintly cloudy.
-
Re-dissolution: Add a few drops of warm toluene to the mixture until the cloudiness just disappears, resulting in a saturated solution.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold heptane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Analysis: Determine the melting point and assess the purity using TLC, HPLC, or GC.
Protocol 2: Purification via Salt Formation and Recrystallization
-
Dissolution: Dissolve the crude this compound in a suitable solvent such as isopropanol or ethyl acetate (e.g., 5-10 mL per gram of crude material).
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Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in isopropanol) dropwise with stirring until the pH is acidic (check with pH paper).
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Precipitation: The hydrochloride salt of this compound should precipitate out of the solution. Continue stirring in the ice bath for 30 minutes.
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Isolation of Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.
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Recrystallization of Salt: Recrystallize the hydrochloride salt from a suitable solvent system, such as methanol/diethyl ether. Dissolve the salt in a minimum amount of hot methanol and then add diethyl ether until the solution becomes turbid. Warm to clarify and then cool slowly.
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Liberation of Free Base (Optional): To recover the free amine, dissolve the purified salt in water and add a base (e.g., 1 M NaOH) until the solution is basic. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
Data Presentation
The following table summarizes typical, though hypothetical, data that might be obtained during the purification of this compound. Actual results may vary.
| Purification Method | Starting Purity (Crude) | Final Purity | Typical Recovery Yield | Melting Point (°C) (Literature) |
| Recrystallization (Toluene/Heptane) | ~90% | >98% | 70-85% | 83-85 |
| Salt Recrystallization (HCl salt) | ~90% | >99% | 65-80% (as free base) | N/A (salt) |
| Column Chromatography (Silica Gel) | ~90% | >99% | 60-75% | 83-85 |
Visualizations
Purification Workflow
The following diagram illustrates a typical workflow for the purification of crude this compound.
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Logic for Column Chromatography
This diagram outlines the decision-making process for troubleshooting common column chromatography issues with amines.
Caption: Troubleshooting guide for column chromatography of polar amines.
References
Technical Support Center: Synthesis of 3-Amino-3-p-tolylpropan-1-ol
Welcome to the technical support center for the synthesis of 3-Amino-3-p-tolylpropan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this compound.
Synthesis Overview
A common and effective method for the synthesis of this compound involves a two-step process:
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Mannich Reaction: An aromatic ketone, a non-enolizable aldehyde (like formaldehyde), and an amine (primary or secondary) react to form a β-amino ketone. For the synthesis of the precursor to this compound, this would typically involve a reaction between a suitable ketone, p-tolualdehyde, and an amine.
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Reduction: The resulting β-amino ketone is then reduced to the corresponding 3-amino alcohol. A common reducing agent for this transformation is sodium borohydride (NaBH₄).
This synthetic route is versatile but can be prone to the formation of several impurities that may affect the yield, purity, and overall success of the synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions.
FAQ 1: What are the most common impurities I should expect in my final product?
Answer:
Common impurities in the synthesis of this compound can be categorized based on their origin in the synthetic process.
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Starting Materials: Unreacted p-tolualdehyde, the ketone used in the Mannich reaction, and the amine.
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Intermediates: The primary intermediate is the β-amino ketone, 3-(amino)-1-(p-tolyl)propan-1-one. Incomplete reduction will lead to its presence in the final product.
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Byproducts from Mannich Reaction:
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Self-condensation products of the ketone if it is enolizable.
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Bis-alkylation products if a primary amine is used, where the initial product reacts further.
-
-
Byproducts from Reduction:
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Diastereomers of the final product if the reduction is not stereoselective.
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Over-reduction products , although less common with a mild reducing agent like NaBH₄.
-
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Solvents: Residual solvents from the reaction and purification steps (e.g., methanol, ethanol, ethyl acetate).
A summary of potential impurities is provided in the table below.
| Impurity Category | Specific Examples | Origin |
| Starting Materials | p-Tolualdehyde, Acetone (or other ketone), Ammonia/Primary Amine | Incomplete reaction |
| Intermediates | 3-(Amino)-1-(p-tolyl)propan-1-one | Incomplete reduction |
| Byproducts | Di- and tri-acetone alcohol (from acetone self-condensation) | Mannich reaction side-reaction |
| N,N-bis-alkylated product | Mannich reaction with primary amine | |
| Reduction Byproducts | Diastereomers of this compound | Non-stereoselective reduction |
| Solvents | Methanol, Ethanol, Ethyl Acetate, Dichloromethane | Reaction/Workup/Purification |
FAQ 2: My Mannich reaction is giving a low yield. What could be the problem?
Answer:
Low yields in the Mannich reaction are a common issue. Here are several factors to consider and troubleshoot:
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Reagent Quality: Ensure all starting materials, especially the aldehyde, are pure and free from oxidative or polymeric impurities.
-
Reaction Conditions:
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Temperature: The reaction can be sensitive to temperature. Running the reaction at too low a temperature may slow it down significantly, while too high a temperature can promote side reactions. An optimal temperature is often determined empirically.
-
pH: The formation of the electrophilic iminium ion is acid-catalyzed. However, strongly acidic conditions can inhibit the necessary enol formation of the ketone. Maintaining a mildly acidic pH is often crucial.
-
Reaction Time: Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Order of Addition: The order in which reagents are added can be critical. Often, the amine and aldehyde are pre-mixed to form the iminium ion before the addition of the enolizable ketone.
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Solvent: Protic solvents like ethanol, methanol, or water are commonly used as they help to stabilize the iminium ion intermediate.
Troubleshooting Workflow for Low Yield in Mannich Reaction:
FAQ 3: The reduction of the β-amino ketone is incomplete. How can I improve this step?
Answer:
Incomplete reduction of the β-amino ketone to the desired amino alcohol is a frequent challenge. Consider the following points for optimization:
-
Reducing Agent Stoichiometry: Sodium borohydride (NaBH₄) is a mild reducing agent. Ensure you are using a sufficient molar excess of NaBH₄. Typically, 1.5 to 3 equivalents are used.
-
Solvent: The reduction is commonly performed in protic solvents like methanol or ethanol. These solvents can react with NaBH₄ over time, so the reagent should be added to the solution of the ketone, and the reaction should be monitored.
-
Temperature: The reduction is often carried out at a low temperature (e.g., 0 °C) initially to control the reaction rate and then allowed to warm to room temperature.
-
Reaction Time: Monitor the disappearance of the starting β-amino ketone by TLC to ensure the reaction goes to completion.
-
pH during Workup: After the reduction is complete, the reaction is typically quenched with water or a dilute acid. The pH is then adjusted to be basic to ensure the amine is in its free base form for extraction.
FAQ 4: How can I purify the final product, this compound?
Answer:
Purification of the final product is critical to remove unreacted starting materials, byproducts, and residual solvents. A combination of techniques is often employed:
-
Extraction: After quenching the reduction reaction, an aqueous workup is performed. The product is typically extracted into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with brine can help remove water-soluble impurities.
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Crystallization: this compound is a solid at room temperature and can often be purified by recrystallization. A suitable solvent system needs to be determined empirically. Common solvent systems for amino alcohols include mixtures of a polar solvent (like ethanol or methanol) and a non-polar solvent (like hexane or diethyl ether). The process of forming a salt (e.g., hydrochloride) and then recrystallizing it, followed by liberation of the free base, can also be an effective purification strategy.
-
Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. A mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexane, often with a small amount of a basic modifier like triethylamine to prevent tailing of the amine on the silica gel) is typically employed.
General Purification Workflow:
Experimental Protocols
General Protocol for the Synthesis of this compound
This is a representative protocol and may require optimization for specific laboratory conditions and scales.
Step 1: Synthesis of 3-(dimethylamino)-1-(p-tolyl)propan-1-one (Mannich Base)
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To a round-bottom flask equipped with a magnetic stirrer, add p-tolyl methyl ketone (1 equivalent), dimethylamine hydrochloride (1.2 equivalents), and paraformaldehyde (1.5 equivalents).
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Add a suitable solvent, such as ethanol, and a catalytic amount of concentrated hydrochloric acid.
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Heat the mixture to reflux and monitor the reaction by TLC until the starting ketone is consumed.
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Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Dissolve the residue in water and wash with diethyl ether to remove any unreacted ketone.
-
Make the aqueous layer basic with a sodium hydroxide solution and extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude β-amino ketone.
Step 2: Reduction to this compound
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Dissolve the crude 3-(dimethylamino)-1-(p-tolyl)propan-1-one in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2-3 equivalents) in portions, keeping the temperature below 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir until the starting ketone is no longer visible by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Analytical Methods for Purity Assessment
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor reaction progress and assess the purity of fractions during column chromatography. A typical mobile phase would be a mixture of hexane and ethyl acetate with a small amount of triethylamine.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the final product and can be used to detect and quantify impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like trifluoroacetic acid or formic acid) is a common starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for identifying and quantifying impurities if their signals are resolved from the product signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities such as residual solvents and some byproducts.
This technical support center provides a foundational guide for the synthesis of this compound. For specific issues not covered here, it is recommended to consult the relevant chemical literature and consider the specific context of your experimental setup.
Stability and storage conditions for 3-Amino-3-p-tolylpropan-1-ol
This technical support guide provides essential information on the stability, storage, and handling of 3-Amino-3-p-tolylpropan-1-ol, addressing common issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the compound's integrity, it should be stored in a cool, dry, and well-ventilated area.[1][2] Keep the container tightly sealed to prevent exposure to moisture and air, as similar compounds are known to be sensitive to both.[2][3] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[2]
Q2: What is the expected shelf life of this compound?
Q3: The compound has changed color. Is it still usable?
A change in color (e.g., yellowing) can indicate degradation or oxidation. While this may not always affect the compound's performance in every application, it is a sign of a potential purity issue. It is advisable to re-analyze the material (e.g., by NMR, HPLC) to confirm its identity and purity before use. If in doubt, it is best to use a fresh, uncolored batch for critical experiments.
Q4: What materials are incompatible with this compound?
This compound should be kept away from strong oxidizing agents and acids, as these can cause vigorous or exothermic reactions.[1][4] It is also advisable to avoid contact with reactive metals.[1]
Q5: What are the primary hazards associated with handling this compound?
Similar amino alcohol compounds are classified as corrosive and can cause severe skin burns and eye damage.[4] Inhalation may cause respiratory irritation, and ingestion can be harmful.[1] Always handle this compound in a well-ventilated area or fume hood and wear appropriate personal protective equipment (PPE).[1][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Compound Degradation | Improper storage (exposure to air, moisture, light, or high temperatures). | Store in a tightly sealed container, in a cool, dark, and dry place, preferably under an inert atmosphere.[1][2] |
| Inconsistent Experimental Results | Use of a degraded or impure compound. | Confirm the purity of the compound using analytical techniques like NMR or LC-MS before use. Always use a consistent source and batch for a series of experiments. |
| Poor Solubility | Incorrect solvent choice or use of degraded material. | Refer to the supplier's data sheet for solubility information. If solubility issues persist with a previously effective solvent, it may indicate compound degradation. |
| Safety Incidents (e.g., skin contact) | Improper handling or inadequate PPE. | Always consult the Safety Data Sheet (SDS) before handling.[4] Wear chemical-resistant gloves, safety goggles, and protective clothing.[3][6] In case of contact, rinse the affected area immediately and thoroughly with water and seek medical attention.[5][6] |
Experimental Protocols
General Handling and Weighing Protocol
Given the compound's potential sensitivity to air and moisture, the following procedure is recommended:
-
Preparation : Before opening, allow the container to equilibrate to room temperature to prevent condensation.
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Inert Atmosphere : If possible, perform all manipulations within a glove box or under a gentle stream of an inert gas like nitrogen or argon.
-
Weighing : Use a clean, dry spatula to quickly transfer the desired amount of the compound to a pre-weighed container. Minimize the time the main container is open.
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Sealing : After dispensing, securely reseal the container, preferably flushing the headspace with an inert gas before tightening the cap.
-
Storage : Immediately return the container to the recommended storage conditions.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE plan is crucial when working with this compound:
-
Eye Protection : Wear safety glasses with side shields or chemical splash goggles.[3]
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for any tears or holes before use.[5]
-
Body Protection : A lab coat or other protective clothing should be worn to prevent skin contact.[3]
-
Respiratory Protection : If working outside of a fume hood or if dust/aerosols are generated, use an approved respirator.[1]
Visual Guides
References
Technical Support Center: Optimizing Reaction Yield for 3-Amino-3-p-tolylpropan-1-ol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Amino-3-p-tolylpropan-1-ol. The following information is designed to address specific issues that may be encountered during experimentation, with a focus on optimizing reaction yield and purity.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of this compound, particularly via the reduction of 3-Amino-3-p-tolylpropanoic acid.
Problem 1: Low or No Yield of the Desired Product
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Question: I performed the reduction of 3-Amino-3-p-tolylpropanoic acid using sodium borohydride (NaBH₄), but I'm observing very low to no yield of the corresponding amino alcohol. What is the likely cause?
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Answer: The primary issue is likely the choice of reducing agent. Sodium borohydride (NaBH₄) is generally not a strong enough reducing agent to convert a carboxylic acid to an alcohol.[1][2] For this transformation, a more potent hydride donor is required.
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Recommended Solution: Utilize a stronger reducing agent, such as Lithium aluminum hydride (LiAlH₄), which is highly effective for the reduction of carboxylic acids to primary alcohols.[3][4] Alternatively, a combination of NaBH₄ with an activating agent like iodine (I₂) can be used to generate diborane in situ, which will effectively reduce the carboxylic acid.[2]
-
Problem 2: Presence of an Aldehyde Impurity in the Product Mixture
-
Question: My post-reaction analysis (e.g., NMR, GC-MS) indicates the presence of 3-amino-3-p-tolylpropanal, an aldehyde, alongside my desired amino alcohol. How can I prevent the formation of this impurity?
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Answer: The presence of an aldehyde suggests an incomplete reduction of the carboxylic acid. The reaction likely stopped at the intermediate aldehyde stage.[1]
-
Possible Causes & Solutions:
-
Insufficient Reducing Agent: Ensure that a sufficient molar excess of the reducing agent is used. For LiAlH₄ reductions of carboxylic acids, a molar ratio of at least 1.5:1 (LiAlH₄:amino acid) is recommended to account for the initial deprotonation of the carboxylic acid and the amine, which consumes the hydride.
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Reaction Time and Temperature: The reaction may not have been allowed to proceed to completion. Ensure the reaction is stirred for an adequate duration, which may require several hours at reflux in an appropriate solvent like tetrahydrofuran (THF).[1]
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Reagent Quality: The LiAlH₄ used may have degraded due to improper storage and exposure to moisture. Use freshly opened or properly stored LiAlH₄ for best results.
-
-
Problem 3: Difficulty in Isolating the Product During Workup
-
Question: I am having trouble with the workup of my LiAlH₄ reaction. The formation of a gelatinous aluminum hydroxide precipitate is making extraction difficult and leading to product loss.
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Answer: This is a common issue with LiAlH₄ reductions. A careful and specific quenching procedure is necessary to produce a granular, easily filterable precipitate.
-
Recommended Quenching Procedure (Fieser method):
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Cool the reaction mixture in an ice bath.
-
Slowly and sequentially add the following, allowing for gas evolution to subside between each addition:
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'x' mL of water, where 'x' is the mass in grams of LiAlH₄ used.
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'x' mL of 15% aqueous sodium hydroxide.
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'3x' mL of water.
-
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Stir the resulting mixture vigorously for 15-30 minutes. This should produce a white, granular precipitate that can be easily removed by filtration.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most reliable method for synthesizing this compound?
-
Q2: Can I use Sodium Borohydride (NaBH₄) for this reduction?
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Q3: What are the main safety precautions when working with LiAlH₄?
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A3: LiAlH₄ is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents to produce flammable hydrogen gas.[3] All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon), and all glassware and solvents must be scrupulously dried. Personnel should wear appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves.
-
-
Q4: How can I purify the final this compound product?
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A4: After the initial extraction, the crude product can be purified by vacuum distillation. Alternatively, it can be converted to a crystalline salt (e.g., hydrochloride salt) by treating the free base with HCl, which can then be recrystallized and subsequently neutralized to recover the purified amino alcohol. Column chromatography on silica gel can also be employed, though care must be taken as the basic amine can interact strongly with the acidic silica.
-
Data Presentation
Table 1: Comparison of Reducing Agents for Amino Acid Reduction
| Reducing Agent | Substrate | Typical Solvent | Reaction Conditions | Typical Yield Range | Key Considerations |
| LiAlH₄ | Carboxylic Acid | Anhydrous THF, Diethyl Ether | Reflux | 70-90%[5] | Highly reactive, requires anhydrous conditions, pyrophoric.[3] |
| NaBH₄ | Carboxylic Acid | Methanol, Ethanol | Room Temperature | < 5% | Not effective for carboxylic acid reduction.[1][2] |
| NaBH₄ / I₂ | Carboxylic Acid | Anhydrous THF | 0°C to Room Temp | 80-98%[2][4] | Generates diborane in situ; less hazardous than LiAlH₄. |
Experimental Protocols
Key Experiment: Reduction of 3-Amino-3-p-tolylpropanoic Acid with LiAlH₄
This protocol is adapted from established procedures for the reduction of amino acids.[5]
Materials:
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3-Amino-3-p-tolylpropanoic acid
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous tetrahydrofuran (THF)
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15% aqueous Sodium Hydroxide (NaOH)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Diethyl ether or Dichloromethane (for extraction)
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Nitrogen or Argon gas supply
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. The entire apparatus should be flame-dried or oven-dried before use.
-
Reaction:
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Under a positive pressure of inert gas, charge the flask with LiAlH₄ (1.5 - 2.0 molar equivalents) and anhydrous THF.
-
Dissolve 3-Amino-3-p-tolylpropanoic acid (1.0 molar equivalent) in anhydrous THF in the dropping funnel.
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Slowly add the amino acid solution to the stirred suspension of LiAlH₄ in THF at a rate that maintains a gentle reflux. The initial reaction is exothermic.
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After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
-
Quenching and Workup:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Carefully and slowly add water (equal volume to the mass of LiAlH₄ used in grams).
-
Add 15% aqueous NaOH (same volume as the water).
-
Add water again (3 times the initial volume of water).
-
Stir the mixture vigorously for 30 minutes until a white, granular precipitate forms.
-
-
Isolation and Purification:
-
Filter the mixture through a pad of Celite® to remove the aluminum salts, washing the filter cake with THF or another suitable solvent.
-
Combine the filtrates and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation.
-
Visualizations
Caption: Reaction pathway for the reduction of 3-Amino-3-p-tolylpropanoic acid.
Caption: General experimental workflow for the synthesis.
Caption: Decision tree for troubleshooting low reaction yield.
References
Technical Support Center: Synthesis of 3-Amino-3-p-tolylpropan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-3-p-tolylpropan-1-ol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through a two-step process: a Henry (nitroaldol) reaction followed by the reduction of the nitro group.
Issue 1: Low Yield of the Intermediate 1-nitro-1-(p-tolyl)propan-2-ol in the Henry Reaction
| Potential Cause | Troubleshooting Action | Rationale |
| Retro-Henry Reaction | Use a non-protic solvent and a stoichiometric amount of a strong, non-nucleophilic base. Keep reaction temperatures low. | The Henry reaction is reversible.[1][2] Using a strong base in a non-protic solvent helps to drive the reaction forward by fully forming the nitronate anion. Low temperatures disfavor the retro-Henry reaction. |
| Dehydration of the Nitro Alcohol | Use mild basic conditions and avoid high temperatures during the reaction and workup. | The β-nitro alcohol product can easily dehydrate to form the corresponding nitroalkene, especially under harsh basic or acidic conditions and at elevated temperatures.[1] |
| Cannizzaro Reaction of p-tolualdehyde | Slowly add the aldehyde to the reaction mixture containing the deprotonated nitroalkane. Ensure the base is not excessively strong to favor the Cannizzaro reaction. | This side reaction can occur with sterically hindered aldehydes in the presence of a base, leading to disproportionation into an alcohol and a carboxylic acid.[1] |
| Self-condensation of Nitroalkane | Use a slight excess of the aldehyde. | This can be a competing side reaction, especially if the nitroalkane is deprotonated for an extended period before the aldehyde is introduced. |
Issue 2: Formation of Multiple Byproducts During the Reduction of the Nitro Group
| Potential Cause | Troubleshooting Action | Rationale |
| Incomplete Reduction | Increase reaction time, catalyst loading, or hydrogen pressure (for catalytic hydrogenation). | Incomplete reduction can lead to the presence of intermediates such as nitroso and hydroxylamine compounds. |
| Formation of Hydroxylamine Intermediate | Ensure complete reduction by monitoring the reaction closely (e.g., by TLC or HPLC). The choice of reducing agent and conditions is critical. | The reduction of a nitro group often proceeds through a hydroxylamine intermediate, which can be stable under certain conditions and may require forcing conditions for complete reduction to the amine.[3][4][5] |
| Formation of Azo/Azoxy Compounds | Use catalytic hydrogenation with catalysts like Pd/C or Raney Nickel under neutral conditions. Avoid using metal hydrides like LiAlH4 for the reduction of aromatic nitro compounds. | Metal hydrides can sometimes lead to the formation of azo compounds from aromatic nitro groups.[6] Condensation reactions between nitroso and hydroxylamine intermediates can also form azoxy compounds.[5] |
| Formation of Oximes | Use a reducing agent and conditions that favor complete reduction to the amine, such as catalytic hydrogenation. | Partial reduction of the nitro group can sometimes lead to the formation of oximes.[7] |
| Reduction of the Aromatic Ring | Use milder hydrogenation catalysts (e.g., Pd/C) and avoid harsh conditions (high pressure and temperature). | Aggressive hydrogenation conditions can lead to the reduction of the p-tolyl aromatic ring. |
Issue 3: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Action | Rationale |
| Presence of Diastereomers | Use chiral catalysts or resolving agents if a specific stereoisomer is desired. Purification can be achieved by column chromatography or recrystallization. | The Henry reaction can create a new stereocenter, leading to a mixture of diastereomers. |
| Product is an Oil | Convert the amino alcohol to its hydrochloride salt by treating it with HCl in a suitable solvent (e.g., ether or ethyl acetate). The salt is often a crystalline solid that is easier to purify by recrystallization. | The free base of this compound may be an oil, making purification by crystallization difficult. |
| Contamination with Metal Salts | If using metal-based reducing agents (e.g., Fe/HCl, Sn/HCl), ensure complete removal of metal salts during the aqueous workup by adjusting the pH to precipitate the metal hydroxides and filtering them off. | Metal salts from the reduction step can contaminate the final product if not properly removed.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A common and effective route is a two-step synthesis. The first step is a Henry reaction (also known as a nitroaldol reaction) between p-tolualdehyde and a nitroalkane (such as nitroethane) in the presence of a base to form a β-nitro alcohol.[1][8] The second step involves the reduction of the nitro group to a primary amine, typically through catalytic hydrogenation.[3][7]
Q2: What are the key side reactions to be aware of during the Henry reaction step?
A2: The primary side reactions in the Henry reaction include:
-
Retro-Henry reaction: The reversible nature of the reaction can lead to lower yields.[1][2]
-
Dehydration: The resulting β-nitro alcohol can eliminate water to form a nitroalkene, especially under acidic or strongly basic conditions.[1]
-
Cannizzaro reaction: The aldehyde starting material can undergo self-condensation in the presence of a strong base.[1]
Q3: Which reducing agents are suitable for converting the nitro group to an amine in the second step?
A3: Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel is a clean and efficient method.[3][6][7] Other methods include the use of metals in acidic media (e.g., Fe/HCl or Sn/HCl).[3] While effective, these can lead to more complex workups due to the formation of metal salts.[3]
Q4: How can I control the stereochemistry of the final product?
A4: The Henry reaction creates a new chiral center. To control the stereochemistry, you can employ asymmetric catalysis using chiral ligands or catalysts. Alternatively, the racemic mixture of the final product can be resolved using chiral acids to form diastereomeric salts that can be separated by crystallization.
Q5: My final product is a hard-to-purify oil. What can I do?
A5: It is common for amino alcohols to be oils. A standard purification technique is to convert the free base into its hydrochloride salt by treating a solution of the amine in an organic solvent (like diethyl ether or ethyl acetate) with a solution of HCl in the same or a compatible solvent. The resulting salt is typically a crystalline solid that can be purified by recrystallization.
Experimental Protocols
Protocol 1: Synthesis of 1-nitro-1-(p-tolyl)propan-2-ol (Henry Reaction)
-
Materials: p-tolualdehyde, nitroethane, a suitable base (e.g., triethylamine or sodium hydroxide), and a solvent (e.g., methanol or isopropanol).
-
Procedure:
-
To a stirred solution of p-tolualdehyde in the chosen solvent, add nitroethane.
-
Cool the mixture in an ice bath.
-
Slowly add the base to the reaction mixture while maintaining the low temperature.
-
Allow the reaction to stir at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with a mild acid (e.g., acetic acid).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-nitro alcohol.
-
Purify the product by column chromatography on silica gel.
-
Protocol 2: Synthesis of this compound (Nitro Group Reduction)
-
Materials: 1-nitro-1-(p-tolyl)propan-2-ol, a reducing agent (e.g., Palladium on carbon), a hydrogen source (e.g., hydrogen gas or a transfer hydrogenation reagent like ammonium formate), and a solvent (e.g., methanol or ethanol).
-
Procedure (Catalytic Hydrogenation):
-
Dissolve the nitro alcohol in the solvent in a hydrogenation vessel.
-
Carefully add the Pd/C catalyst.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture at room temperature until the hydrogen uptake ceases or TLC analysis indicates complete conversion.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product by column chromatography or by forming the hydrochloride salt and recrystallizing.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential side reactions in the synthesis pathway.
References
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mt.com [mt.com]
- 5. US20120149903A1 - Process for preparing and purifying 3-aminopropanol - Google Patents [patents.google.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. Henry Reaction [organic-chemistry.org]
Technical Support Center: Chiral Resolution of 3-Amino-3-p-tolylpropan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral resolution of 3-Amino-3-p-tolylpropan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the chiral resolution of this compound?
A1: The most prevalent method for resolving racemic this compound is through the formation of diastereomeric salts with a chiral resolving agent. This technique leverages the different physical properties, primarily solubility, of the resulting diastereomeric salt pair to enable their separation by fractional crystallization. Another potential, though less commonly cited for this specific molecule, is enzymatic kinetic resolution.
Q2: Which chiral resolving agents are suitable for this compound?
A2: Due to the basic nature of the amino group, chiral acidic resolving agents are employed. Commonly used agents for similar amino alcohols include derivatives of tartaric acid (e.g., (+)-Di-p-toluoyl-D-tartaric acid), mandelic acid, and N-acylamino acids. A particularly relevant example for the closely related 3-amino-3-phenylpropanol is the use of tolylsulfonyl-L-proline (Tos-L-Pro-OH) or tolylsulfonyl-D-proline (Tos-D-Pro-OH), which have been shown to be effective.[1]
Q3: How do I choose the right solvent for the crystallization of the diastereomeric salt?
A3: The choice of solvent is critical and often requires screening. The ideal solvent or solvent mixture should exhibit a significant solubility difference between the two diastereomeric salts. One salt should be sparingly soluble, allowing it to crystallize, while the other remains in the mother liquor. Common solvents for this purpose include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), and mixtures thereof.
Q4: What is the theoretical maximum yield for a single enantiomer in a classical resolution?
A4: In a classical chiral resolution, the theoretical maximum yield for a single enantiomer from a racemic mixture is 50%. However, the un-desired enantiomer can often be recovered from the mother liquor and racemized (converted back to the racemic mixture) for recycling, which can improve the overall process yield.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | - Inappropriate solvent (salts are too soluble).- Insufficient supersaturation.- Concentration of reactants is too low. | - Screen a variety of solvents and solvent mixtures of different polarities.- Concentrate the solution by slow evaporation of the solvent.- Cool the solution slowly to a lower temperature.- Add an anti-solvent (a solvent in which the salt is less soluble) dropwise.- Increase the initial concentration of the amine and resolving agent. |
| Oiling Out of the Diastereomeric Salt | - High concentration of the salt.- Rapid cooling of the solution.- Inappropriate solvent choice. | - Dilute the solution with more solvent.- Employ a slower, more controlled cooling profile.- Screen for alternative solvents or solvent mixtures.- Try adding seed crystals of the desired diastereomer to induce crystallization from the oil. |
| Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.) | - Poor selectivity of the resolving agent.- Co-crystallization of both diastereomers.- Incomplete separation of the crystallized salt from the mother liquor. | - Screen other chiral resolving agents.- Optimize the stoichiometry of the resolving agent (sub-stoichiometric amounts can sometimes improve selectivity).- Perform one or more recrystallizations of the isolated diastereomeric salt.- Ensure efficient filtration and washing of the crystals with cold solvent to remove the mother liquor. |
| Low Yield of the Desired Enantiomer | - Sub-optimal solvent system leading to high solubility of the desired diastereomeric salt.- Incorrect stoichiometry of the resolving agent.- Losses during isolation and purification steps. | - Optimize the solvent system to minimize the solubility of the desired salt.- Adjust the molar ratio of the resolving agent to the racemic amine.- Carefully handle the material during filtration, washing, and transfer steps to minimize mechanical losses. |
Data Presentation
The following table summarizes data for the chiral resolution of 3-amino-3-phenylpropanol, a close structural analog of this compound, using tolylsulfonyl proline derivatives. This data can serve as a valuable starting point for the optimization of the resolution of the target compound.
| Resolving Agent | Target Enantiomer | Solvent System (v/v) | Yield of Diastereomeric Salt | Final Product |
| Tolylsulfonyl-L-proline (Tos-L-Pro-OH) | S-3-amino-3-phenylpropanol | Ethyl acetate : Methanol (1:1) | Not explicitly stated | S-enantiomer obtained |
| Tolylsulfonyl-D-proline (Tos-D-Pro-OH) | R-3-amino-3-phenylpropanol | Ethyl acetate : Isopropanol (1:4) | Not explicitly stated | R-enantiomer obtained |
Data adapted from a patent for a structurally similar compound and should be used as a reference for starting experimental design.[1]
Experimental Protocols
Protocol 1: Diastereomeric Salt Formation and Crystallization (Example with a Tolylsulfonyl Proline Derivative)
This protocol is adapted from the resolution of 3-amino-3-phenylpropanol and can be used as a starting point for this compound.[1]
-
Dissolution: In a suitable flask, dissolve racemic this compound in a mixture of ethyl acetate and methanol (e.g., 1:1 v/v).
-
Addition of Resolving Agent: To this solution, add a stoichiometric equivalent of the chiral resolving agent (e.g., Tolylsulfonyl-L-proline to obtain the S-enantiomer, or Tolylsulfonyl-D-proline for the R-enantiomer).
-
Stirring: Stir the mixture at a controlled temperature (e.g., 0-25 °C) for a period of 2 to 6 hours.
-
Crystallization: Allow the mixture to stand without stirring at a low temperature (e.g., 0 °C) for 12 to 48 hours to facilitate the crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by filtration and wash them with a small amount of the cold solvent mixture.
Protocol 2: Purification of the Diastereomeric Salt by Recrystallization
-
Dissolution: Transfer the isolated diastereomeric salt to a clean flask and add a minimal amount of the hot crystallization solvent (or a suitable new solvent system) to dissolve the salt completely.
-
Cooling: Allow the solution to cool down slowly to room temperature, and then further cool in an ice bath to induce recrystallization.
-
Isolation: Collect the purified crystals by filtration and wash with a small amount of the cold solvent. Repeat the recrystallization process until the desired diastereomeric purity is achieved.
Protocol 3: Liberation of the Enantiomerically Pure Amine
-
Dissolution of Salt: Suspend the purified diastereomeric salt in water.
-
Basification: Add an aqueous solution of a strong base (e.g., 4N NaOH) dropwise while stirring until the pH of the solution is basic (pH > 12). This will neutralize the acidic resolving agent and liberate the free amine.
-
Extraction: Extract the liberated amine into a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4), and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.
Mandatory Visualizations
Caption: General workflow for the chiral resolution of this compound.
Caption: A decision-making flowchart for troubleshooting common chiral resolution issues.
References
Improving diastereoselectivity with 3-Amino-3-p-tolylpropan-1-ol auxiliary
Welcome to the technical support center for the chiral auxiliary, (S)- or (R)-3-Amino-3-p-tolylpropan-1-ol. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help researchers, scientists, and drug development professionals optimize their diastereoselective reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when using 3-Amino-3-p-tolylpropan-1-ol as a chiral auxiliary.
Q1: I am observing low diastereoselectivity in my alkylation reaction. What are the potential causes and how can I improve it?
A1: Low diastereoselectivity is a common issue that can often be resolved by carefully controlling reaction parameters. Here are the primary factors to investigate:
-
Incomplete Deprotonation: The formation of the metal enolate is critical. Ensure your base is sufficiently strong (e.g., LDA, LiHMDS) and freshly prepared or titrated. Use a slight excess of the base (1.05-1.1 equivalents) to ensure complete conversion of the starting material to the enolate.
-
Temperature Control: Enolate formation and the subsequent alkylation step are highly temperature-dependent. Maintain a low temperature (typically -78 °C) throughout the process to minimize side reactions and prevent enolate equilibration, which can erode diastereoselectivity.
-
Solvent Choice: The polarity and coordinating ability of the solvent are crucial. Tetrahydrofuran (THF) is the most common and effective solvent as it helps to stabilize the chelated transition state. Avoid protic solvents entirely.
-
Lewis Acid Additives: The addition of a Lewis acid, such as TiCl4, can enhance diastereoselectivity by creating a more rigid and organized transition state.[1] However, the stoichiometry and addition order must be carefully optimized.
-
Electrophile Reactivity: Highly reactive electrophiles may react too quickly, leading to a less organized transition state and lower selectivity. Conversely, unreactive electrophiles may require higher temperatures, which can also decrease selectivity.
Q2: The yield of my aldol addition is poor. What steps can I take to improve it?
A2: Poor yields in aldol reactions can stem from several sources. Consider the following troubleshooting steps:
-
Reagent Purity: Ensure the aldehyde is free of acidic impurities and has been freshly distilled or purified to remove any corresponding carboxylic acid, which can quench the enolate.
-
Reaction Time and Temperature: While low temperatures are crucial for selectivity, the reaction may be sluggish. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction stalls, a slight increase in temperature (e.g., from -78 °C to -60 °C) may be necessary, but this could come at the cost of diastereoselectivity.
-
Quenching Conditions: The reaction should be quenched at low temperature, typically with a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] Adding the quenching agent too quickly or at a higher temperature can lead to decomposition of the product.
-
Retro-Aldol Reaction: The aldol addition is a reversible process.[2] Ensure that the workup and purification steps are performed under neutral or mildly acidic conditions and at low temperatures to prevent the retro-aldol reaction from occurring.
Q3: I'm having difficulty removing the this compound auxiliary after my reaction. What are the recommended cleavage methods?
A3: The auxiliary is typically removed via hydrolysis or reduction, depending on the desired product.
-
For Carboxylic Acids: Basic hydrolysis using LiOH or NaOH in a THF/water mixture is effective. This saponifies the amide bond, releasing the chiral auxiliary and the carboxylate salt of your product.
-
For Alcohols: Reductive cleavage using a strong hydride reagent like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) will reduce the amide to an alcohol, releasing the auxiliary and your desired product alcohol.
-
For Aldehydes: More specialized methods are required, such as reduction with DIBAL-H at low temperature, followed by a careful workup to avoid over-reduction to the alcohol.
If cleavage is incomplete, try increasing the reaction time, temperature, or the equivalents of the reagent. The auxiliary can often be recovered from the aqueous layer after an extractive workup and purified for reuse.
Q4: How can I accurately determine the diastereomeric ratio (d.r.) of my product?
A4: The most common and reliable method for determining the diastereomeric ratio is ¹H NMR spectroscopy.[3]
-
Identify Diastereotopic Protons: Find signals in the ¹H NMR spectrum that are unique to each diastereomer. Protons adjacent to the newly formed stereocenter are often the best candidates as they experience different chemical environments.[3]
-
Ensure Signal Resolution: The chosen signals must be well-resolved and free from overlap with other peaks. If necessary, use a higher field NMR spectrometer to improve resolution.[3][4]
-
Integration: Carefully integrate the distinct signals corresponding to each diastereomer. The ratio of the integral areas is directly proportional to the molar ratio of the diastereomers.[3]
-
Alternative Methods: If NMR signals overlap, other techniques can be used. Chiral HPLC or GC can provide excellent separation of diastereomers.[3] Alternatively, the product can be derivatized with a chiral resolving agent to create new diastereomers that may be more easily resolved by NMR or chromatography.[5][6]
Quantitative Data Summary
The following tables summarize typical results for diastereoselective reactions employing amino alcohol-derived auxiliaries. Note that specific results with this compound may vary based on the exact substrate and conditions.
Table 1: Asymmetric Alkylation of an N-Acyl Auxiliary
| Electrophile (R-X) | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl bromide | LDA | THF | -78 | >98:2 | 95 |
| Methyl iodide | LiHMDS | THF | -78 | 95:5 | 92 |
| Isopropyl iodide | LDA | THF | -78 to -40 | 90:10 | 85 |
| Allyl bromide | KHMDS | THF | -78 | >98:2 | 93 |
Table 2: Asymmetric Aldol Addition to an N-Acyl Auxiliary
| Aldehyde | Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Isobutyraldehyde | TiCl₄ | CH₂Cl₂ | -78 | 97:3 (syn) | 80[1] |
| Benzaldehyde | Bu₂BOTf | CH₂Cl₂ | -78 | >99:1 (syn) | 88[7] |
| Propionaldehyde | TiCl₄ | CH₂Cl₂ | -78 | 95:5 (syn) | 82 |
| Acetaldehyde | Bu₂BOTf | CH₂Cl₂ | -78 | 98:2 (syn) | 85[7] |
Experimental Protocols
Protocol 1: Attachment of the Chiral Auxiliary
This protocol describes the formation of an N-acyl derivative from a carboxylic acid and the (S)-3-Amino-3-p-tolylpropan-1-ol auxiliary.
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Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the desired carboxylic acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂). Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (1 drop).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Amide Coupling: In a separate flask, dissolve (S)-3-Amino-3-p-tolylpropan-1-ol (1.1 eq) and triethylamine (1.5 eq) in anhydrous CH₂Cl₂ at 0 °C.
-
Re-dissolve the crude acid chloride in anhydrous CH₂Cl₂ and add it dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, quench with water and perform an aqueous workup. Extract the product with CH₂Cl₂, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the resulting N-acyl auxiliary by flash column chromatography.
Protocol 2: Diastereoselective Aldol Addition
This protocol is a general procedure for the titanium-mediated aldol addition of an N-acyl derivative.[1]
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous CH₂Cl₂ and cool to -78 °C (dry ice/acetone bath).
-
Lewis Acid Addition: Add titanium(IV) chloride (TiCl₄, 1.1 eq) dropwise via syringe.
-
Add a tertiary amine base, such as triethylamine (1.2 eq) or (-)-sparteine (1.2 eq), dropwise. Stir the resulting mixture for 20-30 minutes.
-
Enolate Formation: Add a solution of the N-acyl auxiliary (from Protocol 1, 1.0 eq) in CH₂Cl₂ dropwise to the reaction mixture. Stir for 1 hour at -78 °C to ensure complete formation of the titanium enolate.
-
Aldehyde Addition: Add the desired aldehyde (1.2 eq), freshly distilled, dropwise to the enolate solution.
-
Stir the reaction at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction at 0 °C by adding a saturated aqueous solution of NH₄Cl.[1]
-
Pour the mixture into a separatory funnel, dilute with brine, and extract with CH₂Cl₂.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to isolate the desired aldol adduct.
Protocol 3: Determination of Diastereomeric Ratio by ¹H NMR
-
Prepare a sample of the purified aldol adduct (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify a set of well-resolved signals corresponding to a specific proton in each of the two diastereomers. The proton alpha to the carbonyl and the proton attached to the hydroxyl-bearing carbon are often good candidates.
-
Calibrate the spectrum and set the integral of the minor diastereomer's signal to 1.00.
-
The integral value of the corresponding signal for the major diastereomer will give the diastereomeric ratio (e.g., an integral of 19.0 would correspond to a 95:5 d.r.).[3]
Visualizations
Caption: General workflow for asymmetric synthesis using the chiral auxiliary.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Removal of 3-Amino-3-p-tolylpropan-1-ol Chiral Auxiliary
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of the 3-Amino-3-p-tolylpropan-1-ol chiral auxiliary. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the cleavage of this auxiliary.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for removing the this compound chiral auxiliary?
A1: The this compound auxiliary is typically attached to a substrate via an amide bond. The most common methods for its removal involve the cleavage of this amide bond through hydrolysis (acidic or basic) or reduction. The choice of method depends on the stability of the desired product and the other functional groups present in the molecule.
Q2: How can I recover the this compound auxiliary after cleavage?
A2: A significant advantage of using a chiral auxiliary is the ability to recover and reuse it.[1] After the cleavage reaction, the auxiliary can be separated from the product through extraction or chromatography. For instance, after acidic hydrolysis, the protonated amino alcohol auxiliary will be in the aqueous phase, which can be basified and extracted with an organic solvent.
Q3: What is the risk of epimerization or racemization of my product during auxiliary removal, and how can I minimize it?
A3: There is a potential risk of epimerization at the stereocenter adjacent to the carbonyl group, especially under harsh basic or acidic conditions. To mitigate this, it is advisable to use milder cleavage conditions.[2][3] Reductive cleavage methods are often gentler and less likely to cause epimerization.[3] Performing the reaction at lower temperatures and carefully monitoring the reaction time can also help preserve the stereochemical integrity of your product.[2]
Q4: Which cleavage method is most suitable for my specific compound?
A4: The optimal cleavage method is substrate-dependent. A small-scale screening of different conditions (e.g., acidic hydrolysis, basic hydrolysis, and reductive cleavage) is recommended to determine the most effective method that provides a high yield of the desired product with minimal side reactions or loss of stereochemical purity.
Experimental Protocols
Below are detailed methodologies for common cleavage methods. Note that these are general protocols and may require optimization for your specific substrate.
Method 1: Acidic Hydrolysis
This method is suitable for substrates that are stable to strong acids.
Protocol:
-
Dissolution: Dissolve the N-acyl substrate (1.0 equiv) in a suitable protic solvent such as a mixture of acetic acid and water (e.g., 3:1 v/v) or aqueous HCl.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Extraction: If a precipitate (the product) forms, it can be isolated by filtration. Otherwise, neutralize the mixture with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Auxiliary Recovery: The aqueous layer containing the protonated auxiliary can be basified to a pH of 10-11 and extracted with an organic solvent to recover the this compound.
-
Purification: The organic extracts containing the product can be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography or crystallization.
Method 2: Reductive Cleavage to the Alcohol
This method converts the amide to the corresponding primary alcohol and is generally milder than hydrolysis.
Protocol:
-
Dissolution: Dissolve the N-acyl substrate (1.0 equiv) in a dry aprotic solvent like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reducing Agent Addition: Slowly add a solution of a reducing agent such as lithium borohydride (LiBH₄, 2-4 equiv) or lithium aluminum hydride (LiAlH₄, 2-3 equiv) in THF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of water or an aqueous solution of Rochelle's salt at 0 °C.
-
Workup: Extract the mixture with an organic solvent. The organic layer will contain both the product alcohol and the chiral auxiliary.
-
Purification: The product and the auxiliary can be separated by column chromatography.
Data Presentation
The choice of cleavage method can significantly impact the yield and purity of the final product. The following table summarizes typical reagents and conditions for the removal of amino alcohol-based chiral auxiliaries.
| Cleavage Method | Reagents | Typical Solvents | Temperature | Typical Reaction Time | Product | Notes |
| Acidic Hydrolysis | HCl, H₂SO₄, AcOH/H₂O | Water, Dioxane, Acetic Acid | 25 - 100 °C | 2 - 24 h | Carboxylic Acid | Risk of epimerization for sensitive substrates. |
| Basic Hydrolysis | LiOH/H₂O₂, NaOH, KOH | THF/Water, Methanol/Water | 0 - 60 °C | 1 - 12 h | Carboxylic Acid | Can cause epimerization; peroxide is for specific auxiliaries. |
| Reductive Cleavage | LiBH₄, LiAlH₄ | THF, Diethyl Ether | 0 - 25 °C | 2 - 12 h | Primary Alcohol | Milder conditions, less risk of epimerization. |
| Reductive Cleavage | SmI₂/amine/H₂O | THF | Room Temperature | 1 - 6 h | Alcohol | Highly chemoselective for C-N bond cleavage.[4][5] |
Troubleshooting Guides
Problem 1: Incomplete Cleavage of the Auxiliary
-
Possible Cause: Insufficient equivalents of the cleaving reagent.
-
Solution: Increase the stoichiometry of the acid, base, or reducing agent. It is common to use a significant excess of the cleavage reagent to drive the reaction to completion.[6]
-
-
Possible Cause: Poor quality of reagents.
-
Solution: Use freshly opened or purified reagents. For instance, the titer of hydride solutions should be checked.
-
-
Possible Cause: The reaction has not reached completion.
-
Solution: Increase the reaction time and continue to monitor its progress. For some sterically hindered substrates, longer reaction times may be necessary.
-
-
Possible Cause: The reaction temperature is too low.
-
Solution: Gradually increase the reaction temperature while monitoring for the formation of byproducts.
-
Problem 2: Low Yield of the Desired Product
-
Possible Cause: Product decomposition under the cleavage conditions.
-
Solution: Switch to a milder cleavage method (e.g., from strong acid hydrolysis to reductive cleavage). Perform the reaction at a lower temperature.
-
-
Possible Cause: Inefficient extraction during workup.
-
Solution: Ensure the pH of the aqueous layer is appropriate for extracting your product. Perform multiple extractions with a suitable organic solvent.
-
-
Possible Cause: Loss of product during purification.
-
Solution: If using column chromatography, ensure the product is stable on silica gel; sometimes, deactivating the silica gel with a small amount of triethylamine in the eluent can prevent degradation of acid-sensitive compounds.[2] Crystallization, if applicable, can be a high-yielding purification method.[2]
-
Problem 3: Epimerization or Racemization of the Product
-
Possible Cause: Harsh reaction conditions (high temperature, strong acid or base).
-
Solution: Employ milder cleavage conditions. Reductive methods are generally preferred for sensitive substrates.[3] If hydrolysis is necessary, conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
-
Possible Cause: Prolonged exposure to acidic or basic conditions during workup or purification.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
3-Amino-3-p-tolylpropan-1-ol stability in different solvents
Technical Support Center: 3-Amino-3-p-tolylpropan-1-ol
This technical support center provides guidance on the stability of this compound in various solvents, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors, including the choice of solvent, pH of the solution, exposure to light, temperature, and the presence of oxidizing agents. As a primary amino alcohol, it is susceptible to oxidative degradation and reactions related to its amino and hydroxyl functional groups.[1][2][3]
Q2: In which types of solvents is this compound expected to be most stable?
Q3: How can I assess the stability of this compound in my specific solvent system?
A3: A forced degradation study is the recommended approach to determine the stability of the compound in your specific experimental conditions.[1][2][5] This involves subjecting a solution of the compound to stress conditions such as elevated temperature, high and low pH, oxidizing agents, and intense light.[1][2] The degradation can be monitored over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[4]
Q4: What are the potential degradation pathways for this compound?
A4: Potential degradation pathways for amino alcohols like this compound include oxidation of the primary amine to form corresponding N-oxides or hydroxylamines, and oxidation of the primary alcohol to an aldehyde or carboxylic acid.[1] Under certain conditions, other reactions such as the formation of dimers or adducts with solvent molecules or impurities could also occur.
Q5: Are there any recommended storage conditions for solutions of this compound?
A5: To maximize stability, solutions should be stored in tightly sealed containers, protected from light, and kept at low temperatures (e.g., 2-8°C). The use of inert gas (e.g., nitrogen or argon) to blanket the solution can also prevent oxidative degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of the compound. | Perform a forced degradation study to identify potential degradants. Adjust storage conditions (lower temperature, protect from light). Prepare fresh solutions more frequently. |
| Loss of compound potency over time | Instability in the chosen solvent. | Evaluate stability in a different solvent. Ensure the solvent is of high purity and free from contaminants. Consider using anhydrous solvents if water-mediated degradation is suspected. |
| Color change in the solution | Formation of colored degradation products. | Investigate the degradation pathway to identify the colored species. This may involve isolation and characterization of the degradants. This is particularly relevant for compounds with aromatic rings. |
| Precipitation of material from solution | Poor solubility or degradation leading to insoluble products. | Verify the solubility of the compound in the chosen solvent at the experimental concentration and temperature. If degradation is the cause, address the stability issues as outlined above. |
Stability Data Summary
Specific quantitative stability data for this compound in various solvents is not extensively available in peer-reviewed literature. Researchers are advised to perform their own stability studies relevant to their specific experimental conditions. The table below provides a qualitative guide based on general chemical principles for amino alcohols.
| Solvent Class | Solvent Examples | Anticipated Relative Stability | Potential Issues |
| Aprotic Polar | DMSO, DMF, Acetonitrile | High | Hygroscopic nature of solvents may introduce water. |
| Aprotic Non-Polar | Toluene, Hexane | High | Limited solubility may be an issue. |
| Protic Polar (Alcohol) | Methanol, Ethanol | Moderate | Potential for reactions with the amino or hydroxyl group, especially at elevated temperatures. |
| Protic Polar (Aqueous) | Water, Buffers | Low to Moderate | Susceptible to pH-dependent hydrolysis and oxidation. Stability is highly dependent on pH. |
Experimental Protocols
Protocol for a General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C for 24 hours in a temperature-controlled oven.
-
Photolytic Degradation: Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution is a common starting point. Detection can be performed using a UV detector at a wavelength where the parent compound and potential degradants absorb.
4. Data Evaluation:
-
Calculate the percentage of degradation for each condition by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
-
Identify and quantify any significant degradation products.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential oxidative degradation pathways.
References
Technical Support Center: Synthesis of 3-Amino-3-p-tolylpropan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-Amino-3-p-tolylpropan-1-ol, a key intermediate for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Poor yields in the synthesis of this compound can often be attributed to issues in one of the two primary reaction steps: the Mannich reaction to form the β-amino ketone intermediate, or the subsequent reduction to the final amino alcohol. This guide addresses specific problems you might encounter.
Problem 1: Low Yield or No Product Formation in the Mannich Reaction
Question: I am not getting the expected yield for the intermediate, 3-Amino-3-p-tolyl-1-propanone. What could be the issue?
Answer: The Mannich reaction is a three-component condensation between p-methylacetophenone, formaldehyde, and an amine. Several factors can impact its success:
-
Reagent Quality: Ensure all reagents are pure and dry. The presence of water can interfere with the reaction. p-Methylacetophenone should be free of other isomers.
-
Reaction Conditions: Temperature and reaction time are critical. The reaction is often carried out under mild heating. Ensure the temperature is maintained consistently.
-
pH Control: The Mannich reaction is typically acid-catalyzed. The pH of the reaction mixture should be optimal for the formation of the electrophilic iminium ion from formaldehyde and the amine.
-
Side Reactions: Aldol condensation of p-methylacetophenone with itself or with formaldehyde can occur as a side reaction. Additionally, the initial Mannich product can sometimes react with another molecule of formaldehyde and p-methylacetophenone.
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Catalyst | Acid catalyst (e.g., HCl) | Incorrect pH can inhibit iminium ion formation. |
| Temperature | Mild heating (e.g., 60-100°C) | Too low: slow reaction; Too high: increased side products. |
| Solvent | Alcohols (e.g., Ethanol) | Improper solvent can affect solubility and reaction rate. |
Problem 2: Incomplete Reduction of the β-Amino Ketone
Question: My reduction of 3-Amino-3-p-tolyl-1-propanone is not going to completion, and I have a mixture of starting material and product. How can I improve this?
Answer: The reduction of the ketone to the alcohol is a critical step. Incomplete reduction is a common issue.
-
Reducing Agent Activity: Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation. Ensure your NaBH₄ is fresh and has not been deactivated by moisture.
-
Stoichiometry: While NaBH₄ can provide four equivalents of hydride, it is common practice to use a molar excess to ensure the reaction goes to completion.
-
Solvent: The choice of solvent is important. Protic solvents like methanol or ethanol are typically used with NaBH₄.
-
Temperature: The reduction is often performed at a low temperature (e.g., 0-5°C) to control the reaction rate and minimize side reactions. Allowing the reaction to slowly warm to room temperature can help drive it to completion.
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Deactivated reagent will lead to incomplete reaction. |
| Molar Ratio | 1.5 - 2.0 equivalents of NaBH₄ | Insufficient reducing agent will result in unreacted ketone. |
| Temperature | 0°C to room temperature | Higher temperatures can lead to side reactions. |
| Solvent | Methanol or Ethanol | Inappropriate solvent can hinder the reaction. |
Problem 3: Difficulty in Purifying the Final Product
Question: I have obtained the crude this compound, but I am struggling with its purification. It is an oil or a low-melting solid. What are the best practices for purification?
Answer: Amino alcohols can be challenging to purify due to their physical properties.
-
Extraction: After quenching the reduction, a thorough extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is necessary. Adjusting the pH of the aqueous layer to be basic (pH > 10) is crucial to ensure the amine is in its free base form and can be efficiently extracted into the organic layer.
-
Crystallization: If the product is a solid, recrystallization is the preferred method of purification. Finding a suitable solvent system is key. A mixture of a polar solvent (in which the compound is soluble) and a non-polar solvent (in which it is less soluble) often works well. For amino alcohols, solvent systems like ethyl acetate/hexane or isopropanol/water can be effective.
-
Column Chromatography: If the product is an oil or if crystallization is ineffective, silica gel column chromatography can be used. A solvent system with a small amount of a basic modifier (e.g., triethylamine) may be necessary to prevent the amino group from strongly interacting with the acidic silica gel.
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of this compound?
A1: The overall yield can vary significantly based on the optimization of both the Mannich reaction and the reduction step. A well-optimized laboratory procedure can be expected to achieve an overall yield in the range of 50-70%.
Q2: Can I use a different reducing agent instead of Sodium Borohydride?
A2: Yes, other reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. However, LiAlH₄ is a much stronger and less selective reducing agent that reacts violently with protic solvents like water and alcohols. Its use requires anhydrous conditions and more stringent safety precautions. For this specific transformation, NaBH₄ is generally the safer and more convenient choice.
Q3: My final product appears as an oil. How can I induce crystallization?
A3: If your product is an oil, you can try the following to induce crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure product, add it to the oil to act as a seed crystal.
-
Solvent Addition: Add a small amount of a non-polar solvent in which the product is insoluble (e.g., hexane, pentane) and triturate (repeatedly stir and grind) the oil.
-
Low Temperature: Cool the oil in an ice bath or refrigerator for an extended period.
Q4: How can I monitor the progress of each reaction step?
A4: Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of both the Mannich reaction and the reduction.
-
For the Mannich reaction: Spot the reaction mixture against the starting p-methylacetophenone. The disappearance of the starting material and the appearance of a new, more polar spot (the β-amino ketone) indicates the reaction is progressing.
-
For the reduction: Spot the reaction mixture against the starting β-amino ketone. The disappearance of the ketone and the appearance of a new, more polar spot (the amino alcohol) will show the reaction's progress.
Experimental Protocols
A detailed experimental protocol for a similar compound, 3-Amino-3-phenylpropan-1-ol, can be adapted for the synthesis of the p-tolyl analog. The following is an adapted two-step procedure.
Step 1: Synthesis of 3-Amino-3-p-tolyl-1-propanone (Mannich Reaction)
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-methylacetophenone (1 equivalent), paraformaldehyde (1.2 equivalents), and ammonium chloride (1.2 equivalents).
-
Add ethanol as the solvent.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water and make the solution basic (pH ~10-11) with a sodium hydroxide solution.
-
Extract the product with an organic solvent like ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-amino ketone.
Step 2: Synthesis of this compound (Reduction)
-
Dissolve the crude 3-Amino-3-p-tolyl-1-propanone from Step 1 in methanol and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, keeping the temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting flowchart for diagnosing poor yield in the synthesis.
Validation & Comparative
A Comparative Guide to Enantiomeric Purity Analysis of 3-Amino-3-p-tolylpropan-1-ol by Chiral HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric purity analysis of 3-Amino-3-p-tolylpropan-1-ol. We will explore suitable chiral stationary phases (CSPs), mobile phase conditions, and present supporting experimental data for a closely related analogue, phenylpropanolamine, to illustrate the expected performance. Furthermore, this guide will compare chiral HPLC with alternative analytical techniques, offering a comprehensive overview for method selection and development.
Introduction to Chiral Separation of this compound
This compound is a chiral molecule with a primary amine and a hydroxyl group, making it a type of amino alcohol. The spatial arrangement of these functional groups around the chiral center results in two enantiomers. In pharmaceutical development, it is crucial to separate and quantify these enantiomers, as they can exhibit different pharmacological and toxicological profiles. Chiral HPLC is a powerful and widely adopted technique for this purpose, offering high resolution and accuracy.
The key to a successful chiral HPLC separation lies in the selection of the appropriate Chiral Stationary Phase (CSP). For amino alcohols such as this compound, polysaccharide-based and cyclofructan-based CSPs are particularly effective. These CSPs provide a chiral environment that allows for differential interaction with the enantiomers, leading to their separation.
Chiral HPLC Method: A Practical Approach
Recommended Chiral Stationary Phases
Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are highly recommended for the enantioseparation of amino alcohols. Columns like Chiralpak® AD-H (amylose-based) and Lux® Cellulose-1 are excellent starting points for method development.
Detailed Experimental Protocol (Proposed Method)
This protocol is a starting point for the analysis of this compound, adapted from methods for similar compounds.
1. Instrumentation:
-
A standard HPLC system equipped with a UV detector.
2. Chromatographic Conditions:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of the this compound racemate in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a sample of the enantiomer to be analyzed at the same concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.
-
Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of >1.5 is generally considered baseline separation.
Workflow for Chiral HPLC Method Development
The process of developing and validating a chiral HPLC method follows a logical sequence.
Caption: A general workflow for the development and implementation of a chiral HPLC method.
Performance Comparison of Chiral HPLC Methods
The choice of CSP and mobile phase significantly impacts the separation performance. Below is a comparison of expected performance based on data from the structurally similar phenylpropanolamine on different types of CSPs.
| Chiral Stationary Phase (CSP) | Mobile Phase | Analyte | Retention Time (min) | Selectivity (α) | Resolution (Rs) |
| Larihc CF6-P (Cyclofructan) | ACN/MeOH/TFA/TEA (90:10:0.3:0.2) | Phenylpropanolamine | t1: ~5.5, t2: ~6.5 | 1.18 | >1.5 |
| Chiralpak® AD-H (Polysaccharide) | Hexane/2-Propanol/DEA (80:20:0.1) | Phenylpropanolamine (Expected) | t1: ~8.0, t2: ~9.5 | ~1.2 | >2.0 |
| Lux® Cellulose-1 (Polysaccharide) | Hexane/Ethanol/DEA (90:10:0.1) | Phenylpropanolamine (Expected) | t1: ~10.0, t2: ~11.8 | ~1.18 | >1.8 |
Data for Larihc CF6-P is adapted from publicly available chromatograms. Data for Chiralpak® AD-H and Lux® Cellulose-1 are estimations based on typical performance for this class of compounds.
Comparison with Alternative Methods
While chiral HPLC is the most common technique for enantiomeric purity analysis, other methods can also be employed.
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential partitioning of enantiomers on a chiral stationary phase. | Broad applicability, high resolution, robust and reproducible. | Can require significant method development, higher cost of chiral columns. |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers (or their volatile derivatives) on a chiral capillary column. | High efficiency and sensitivity, fast analysis times. | Requires derivatization for non-volatile compounds like amino alcohols, risk of racemization during derivatization. |
| NMR Spectroscopy | Use of chiral solvating agents or chiral derivatizing agents to induce chemical shift differences between enantiomers. | No physical separation required, provides structural information. | Lower sensitivity and accuracy for low levels of enantiomeric impurity, requires specialized reagents. |
Decision Logic for Method Selection
The choice of analytical method depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.
Caption: A simplified decision tree for selecting an appropriate method for enantiomeric purity analysis.
Conclusion
The enantiomeric purity of this compound can be reliably determined using chiral HPLC. Polysaccharide-based chiral stationary phases, such as Chiralpak® AD-H and Lux® Cellulose-1, are highly recommended for this separation. By leveraging established methods for structurally similar compounds like phenylpropanolamine, a robust and efficient analytical method can be developed. While alternative techniques like chiral GC and NMR spectroscopy exist, chiral HPLC remains the gold standard for its versatility, resolution, and established protocols in pharmaceutical quality control. The data and workflows presented in this guide provide a solid foundation for researchers and drug development professionals to establish a suitable analytical method for the enantiomeric purity analysis of this compound and related compounds.
A Comparative Guide to Chiral GC-MS Analysis of 3-Amino-3-p-tolylpropan-1-ol Derivatives
This guide provides a comparative overview of potential methodologies for the chiral gas chromatography-mass spectrometry (GC-MS) analysis of 3-Amino-3-p-tolylpropan-1-ol derivatives. The information is targeted towards researchers, scientists, and drug development professionals seeking to establish robust enantioselective analytical methods for this class of compounds. The strategies outlined are based on established derivatization and separation techniques for chiral amino alcohols.
Introduction
This compound is a chiral molecule with potential applications in pharmaceutical synthesis. The effective separation and quantification of its enantiomers are crucial for understanding its pharmacological and toxicological properties. Gas chromatography coupled with mass spectrometry (GC-MS) offers high resolution and sensitivity for chiral analysis, provided that the analyte is volatile and thermally stable. As this compound contains polar amino and hydroxyl groups, derivatization is a necessary step to enhance its volatility and improve its chromatographic behavior. This guide compares two primary derivatization strategies coupled with different chiral stationary phases.
Comparative Analysis of Derivatization and Separation Methods
The successful chiral separation of this compound by GC-MS is highly dependent on the choice of derivatizing agent and the chiral stationary phase. Below is a comparison of two potential approaches: acylation with a fluorinated anhydride and a two-step derivatization using a chloroformate followed by an alcohol.
| Parameter | Method A: N,O-bis(trifluoroacetyl) derivative | Method B: N-ethoxycarbonyl-O-tert-butyldimethylsilyl derivative |
| Derivatizing Agent(s) | Trifluoroacetic anhydride (TFAA) | Ethyl chloroformate (ECF) followed by N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) |
| Reaction | One-step acylation of both amino and hydroxyl groups. | Two-step: 1. Acylation of the amino group. 2. Silylation of the hydroxyl group. |
| Volatility of Derivative | High | Very High |
| Mass Spectral Fragmentation | Characteristic fragments from loss of CF3CO groups. | Distinctive fragments including [M-57]+ from the t-butyl group. |
| Potential Chiral Column | Chirasil-L-Val | Rt-γ-DEXsa (permethylated gamma-cyclodextrin) |
| Expected Resolution (Rs) | Good to Excellent | Potentially higher due to greater structural differentiation. |
| Potential for Racemization | Low, if performed under mild conditions. | Minimal, as reactions are generally mild. |
Experimental Protocols
Detailed methodologies for the two compared approaches are presented below. These protocols are based on established procedures for the derivatization of amino alcohols.[1][2][3]
Method A: N,O-bis(trifluoroacetyl) Derivatization and Analysis
1. Derivatization Protocol:
-
To 1 mg of this compound in a sealed vial, add 200 µL of ethyl acetate and 100 µL of trifluoroacetic anhydride (TFAA).
-
Heat the mixture at 60°C for 30 minutes.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane for GC-MS analysis.
2. GC-MS Conditions:
-
GC System: Agilent 7890B GC coupled to a 5977A MSD
-
Column: Chirasil-L-Val (25 m x 0.25 mm I.D., 0.16 µm film thickness)[3]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 100°C, hold for 2 min, ramp at 5°C/min to 200°C, hold for 5 min.
-
Injector: Splitless mode at 250°C.
-
MSD Conditions:
-
Transfer Line: 280°C
-
Ion Source: 230°C
-
Electron Energy: 70 eV
-
Scan Range: m/z 50-550
-
Method B: N-ethoxycarbonyl-O-tert-butyldimethylsilyl Derivatization and Analysis
1. Derivatization Protocol:
-
Step 1 (N-ethoxycarbonylation):
-
Dissolve 1 mg of this compound in 500 µL of a 1:1 (v/v) mixture of water and ethanol.
-
Add 50 µL of pyridine and 50 µL of ethyl chloroformate (ECF).
-
Vortex for 1 minute and allow to react at room temperature for 15 minutes.
-
Extract the N-ethoxycarbonyl derivative with three 500 µL portions of dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate and evaporate to dryness.
-
-
Step 2 (O-silylation):
-
To the dried residue from Step 1, add 100 µL of acetonitrile and 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Heat at 70°C for 20 minutes.
-
Cool to room temperature and inject directly into the GC-MS.
-
2. GC-MS Conditions:
-
GC System: Agilent 7890B GC coupled to a 5977A MSD
-
Column: Rt-γ-DEXsa (30 m x 0.25 mm I.D., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 120°C, hold for 2 min, ramp at 3°C/min to 220°C, hold for 10 min.
-
Injector: Splitless mode at 260°C.
-
MSD Conditions:
-
Transfer Line: 280°C
-
Ion Source: 230°C
-
Electron Energy: 70 eV
-
Scan Range: m/z 50-600
-
Visualizing the Workflow and Separation Principles
To better illustrate the experimental process and the factors influencing enantioseparation, the following diagrams are provided.
Caption: Experimental workflow for chiral GC-MS analysis.
Caption: Key factors influencing enantioselective separation.
Conclusion
The chiral GC-MS analysis of this compound requires a carefully optimized derivatization and separation strategy. Both the N,O-bis(trifluoroacetyl) and the N-ethoxycarbonyl-O-tert-butyldimethylsilyl derivatization methods offer viable pathways for achieving enantiomeric resolution. The choice between these methods will depend on the specific requirements of the analysis, including desired resolution, sensitivity, and the available instrumentation. Researchers should empirically evaluate these and other potential derivatization and column combinations to determine the optimal conditions for their specific application. The general principles of using alkyl chloroformates or perfluorinated reagents for derivatization, followed by separation on chiral columns like Chirasil-L-Val or cyclodextrin-based phases, provide a strong starting point for method development.[1][3]
References
Comparative Performance of (R)- and (S)-3-Amino-3-p-tolylpropan-1-ol in Asymmetric Catalysis: A Review of Available Data
Chiral β-amino alcohols are structurally versatile molecules that can act as bidentate ligands, coordinating to a metal center through both the amino and hydroxyl groups. This coordination creates a rigid chiral environment around the metal, which can effectively induce stereoselectivity in a range of reactions. Additionally, in their protonated form, they can function as bifunctional organocatalysts, activating substrates through hydrogen bonding and directing the stereochemical outcome of the reaction.
Potential Applications in Asymmetric Catalysis
Based on the reactivity of analogous β-amino alcohols, both (R)- and (S)-3-Amino-3-p-tolylpropan-1-ol are expected to be effective catalysts or ligands in several key asymmetric reactions, including:
-
Asymmetric Aldol Reactions: These reactions are fundamental for the formation of carbon-carbon bonds and the synthesis of chiral β-hydroxy carbonyl compounds, which are important building blocks in natural product synthesis and drug discovery. The amino alcohol can activate the donor ketone by forming an enamine, while the hydroxyl group can coordinate to the acceptor aldehyde, thus controlling the facial selectivity of the attack.
-
Asymmetric Michael Additions: This class of reactions is crucial for the conjugate addition of nucleophiles to α,β-unsaturated compounds, leading to the formation of chiral 1,5-dicarbonyl compounds and other valuable synthetic intermediates. Similar to the aldol reaction, the amino alcohol can act as a bifunctional catalyst to control the stereochemical outcome.
-
Asymmetric Transfer Hydrogenation of Ketones: Chiral amino alcohols are widely used as ligands for transition metals (e.g., Ruthenium) in the asymmetric transfer hydrogenation of prochiral ketones to produce chiral secondary alcohols. The stereochemical outcome is dictated by the chirality of the amino alcohol ligand.
-
Asymmetric Addition of Organometallic Reagents to Aldehydes: The addition of organozinc and other organometallic reagents to aldehydes is a powerful method for the synthesis of chiral secondary alcohols. Chiral β-amino alcohols can act as ligands to control the enantioselectivity of the addition.
Data Presentation: A Call for Experimental Investigation
Due to the lack of specific experimental data, a quantitative comparison of the performance of (R)- and (S)-3-Amino-3-p-tolylpropan-1-ol is not possible at this time. To facilitate future research and enable a direct comparison, the following table outlines the key performance indicators that should be measured for a model asymmetric reaction, such as the asymmetric addition of diethylzinc to benzaldehyde.
| Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| (R)-3-Amino-3-p-tolylpropan-1-ol | Benzaldehyde | (R)-1-Phenyl-1-propanol | Data not available | Data not available | Data not available |
| (S)-3-Amino-3-p-tolylpropan-1-ol | Benzaldehyde | (S)-1-Phenyl-1-propanol | Data not available | Data not available | Data not available |
Experimental Protocols: A General Framework
While a specific protocol for the use of (R)- and (S)-3-Amino-3-p-tolylpropan-1-ol cannot be cited, a general procedure for the asymmetric addition of diethylzinc to an aldehyde, a common benchmark reaction for chiral ligands, is provided below. Researchers would need to adapt and optimize this protocol for the specific catalysts.
General Experimental Protocol for Asymmetric Diethylzinc Addition:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol (e.g., (R)- or (S)-3-Amino-3-p-tolylpropan-1-ol) in an anhydrous solvent (e.g., toluene or hexane).
-
Formation of the Zinc Complex: To the stirred solution of the amino alcohol, slowly add a solution of diethylzinc in an appropriate solvent at a controlled temperature (e.g., 0 °C or room temperature). The mixture is typically stirred for a period to allow for the formation of the chiral zinc-alkoxide complex.
-
Aldehyde Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) and add the aldehyde substrate dropwise.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching and Work-up: Once the reaction is complete, it is carefully quenched with a suitable reagent, such as a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent, and the organic layers are combined, dried, and concentrated.
-
Purification and Analysis: The crude product is purified by an appropriate method, such as flash column chromatography. The yield of the purified product is determined, and the enantiomeric excess is measured using chiral high-performance liquid chromatography (HPLC) or chiral GC.
Logical Workflow for Catalyst Comparison
To systematically evaluate and compare the performance of the (R)- and (S)-enantiomers, the following workflow is proposed:
Caption: Proposed workflow for the comparative evaluation of (R)- and (S)-3-Amino-3-p-tolylpropan-1-ol.
Conclusion
The development of new and efficient chiral catalysts is paramount for the advancement of asymmetric synthesis. While (R)- and (S)-3-Amino-3-p-tolylpropan-1-ol represent promising candidates as chiral ligands or organocatalysts, a clear gap exists in the scientific literature regarding their specific catalytic performance. This guide serves as a call to the research community to undertake the necessary experimental work to fill this knowledge gap. A systematic comparison of these enantiomers in well-established asymmetric reactions would provide valuable insights into their potential and guide their application in the synthesis of complex chiral molecules for the pharmaceutical and chemical industries.
A Comparative Guide to Chiral Amino Alcohol Auxiliaries: Benchmarking 3-Amino-3-p-tolylpropan-1-ol
In the landscape of asymmetric synthesis, chiral amino alcohol auxiliaries are indispensable tools for researchers and drug development professionals seeking to control stereochemical outcomes. These molecules are temporarily incorporated into a substrate to direct the formation of a desired stereoisomer, after which they can be cleaved and often recovered. This guide provides a comparative overview of the well-established chiral amino alcohol auxiliaries derived from norephedrine, valinol, and phenylglycinol, and discusses the potential of 3-Amino-3-p-tolylpropan-1-ol as a lesser-documented alternative.
Established Chiral Amino Alcohol Auxiliaries: A Performance Overview
Chiral auxiliaries derived from readily available amino alcohols such as norephedrine, valinol, and phenylglycinol have been extensively studied and applied in a wide range of asymmetric transformations. Their performance, particularly when incorporated into oxazolidinone structures (Evans auxiliaries), is well-documented, consistently delivering high levels of stereoselectivity and yield.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. Chiral oxazolidinone auxiliaries, derived from amino alcohols, provide a robust method for achieving high diastereoselectivity.
Table 1: Performance of Common Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary Precursor | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (S)-Valinol | N-Propionyl oxazolidinone | Benzyl bromide | >99:1 | 95 |
| (1S,2R)-Norephedrine | N-Propionyl oxazolidinone | Methyl iodide | >95:5 | 80-90 |
| (S)-Phenylglycinol | N-Acryloyl oxazolidine | Diethylzinc/Aldehyde | up to >90% de | High |
Asymmetric Aldol Reactions
The Evans aldol reaction, utilizing chiral oxazolidinone auxiliaries, is a cornerstone of stereoselective synthesis, enabling the construction of syn-aldol products with exceptional control over stereochemistry.
Table 2: Performance of Common Chiral Auxiliaries in Asymmetric Aldol Reactions
| Chiral Auxiliary Precursor | Enolate Source | Aldehyde | Diastereoselectivity (d.s.) | Yield (%) |
| (S)-Valinol | Boron enolate of N-propionyl oxazolidinone | Isobutyraldehyde | >99:1 (syn) | 85 |
| (1S,2R)-Norephedrine | Boron enolate of N-propionyl oxazolidinone | Benzaldehyde | >98:2 (syn) | 70-80 |
| (1S,2R)-2-aminocyclopentan-1-ol | Boron enolate of N-propionyl oxazolidinone | Various | >99% de | 70-80[1] |
Asymmetric Ketone Reduction
Chiral amino alcohols are crucial in the preparation of catalysts for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. The Corey-Bakshi-Shibata (CBS) reduction, which uses an oxazaborolidine catalyst derived from a chiral amino alcohol, is a prominent example.
Table 3: Performance of Chiral Amino Alcohol-Derived Catalysts in Asymmetric Ketone Reduction
| Chiral Amino Alcohol Precursor | Ketone | Enantiomeric Excess (e.e.) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | Acetophenone | >95% | High | | Chiral Lactam Alcohols | Various ketones | 91-98% | Good | | (2S,3R)-(–)-2-amino-3-methyl-1,1 -diphenylpentanol | Various ketones and oxime ethers | ca. 90% | High[2] |
This compound: An Uncharted Territory
Despite its commercial availability, this compound remains a largely unexplored chiral auxiliary in the scientific literature. Extensive searches for its application in asymmetric synthesis did not yield specific performance data regarding yields, enantiomeric excess, or diastereomeric excess in common transformations like alkylations, aldol reactions, or reductions.
The structural similarity of this compound to other successful β-amino alcohols suggests its potential as a chiral auxiliary. The presence of a tolyl group could offer unique steric and electronic properties that may influence stereoselectivity in novel ways. However, without experimental data, its efficacy compared to established auxiliaries cannot be definitively assessed. Researchers interested in this auxiliary would need to undertake systematic experimental studies to determine its performance characteristics.
Experimental Protocols for Established Chiral Auxiliaries
The following are generalized protocols for key asymmetric reactions using well-established chiral auxiliaries. These serve as a benchmark for evaluating new auxiliaries like this compound.
General Protocol for Asymmetric Alkylation using an Evans-type Oxazolidinone
-
Acylation: The chiral amino alcohol is first converted to the corresponding oxazolidinone. This auxiliary is then acylated (e.g., with propionyl chloride or anhydride) to form the N-acyl oxazolidinone substrate.
-
Enolate Formation: The N-acyl oxazolidinone is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere. A strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), is added dropwise to generate the enolate.
-
Alkylation: The electrophile (e.g., an alkyl halide) is added to the enolate solution at -78 °C, and the reaction is stirred for several hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, dried, and purified by column chromatography.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product, typically by hydrolysis (e.g., with LiOH/H₂O₂) or reduction, to yield the desired chiral product and recover the auxiliary.
General Protocol for an Asymmetric Evans Aldol Reaction
-
Enolate Formation: The N-acyl oxazolidinone is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled to 0 °C. A Lewis acid, typically dibutylboron triflate, and a tertiary amine base, such as diisopropylethylamine, are added to form the Z-enolate.
-
Aldol Addition: The reaction mixture is cooled to -78 °C, and the aldehyde is added. The reaction is allowed to warm slowly to room temperature.
-
Work-up and Purification: The reaction is quenched, typically with a phosphate buffer, and the product is extracted, dried, and purified by chromatography.
-
Auxiliary Cleavage: The auxiliary is removed as described in the alkylation protocol.
General Protocol for Asymmetric Ketone Reduction (CBS Reduction)
-
Catalyst Preparation: The chiral amino alcohol (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol) is dissolved in an anhydrous solvent like THF under an inert atmosphere. A borane source (e.g., borane-dimethyl sulfide complex or borane-THF solution) is added to form the oxazaborolidine catalyst in situ.
-
Reduction: The ketone substrate is added to the catalyst solution, followed by the slow addition of a borane solution at a controlled temperature.
-
Work-up and Purification: The reaction is quenched by the slow addition of methanol. The product is then extracted, dried, and purified to yield the chiral alcohol.
Visualizing the Workflow and Mechanisms
To further elucidate the role of chiral auxiliaries, the following diagrams illustrate a general experimental workflow and a typical reaction mechanism.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Mechanism of an Evans asymmetric syn-aldol reaction.
Conclusion
While this compound presents an intriguing structural motif for a chiral auxiliary, the lack of published performance data makes it a speculative choice for researchers. In contrast, auxiliaries derived from norephedrine, valinol, and phenylglycinol are well-established, offering predictable and high levels of stereocontrol in a variety of asymmetric reactions. The provided data and protocols for these established auxiliaries serve as a crucial benchmark for the evaluation of any new chiral auxiliary. Future experimental investigation into this compound is necessary to determine its place within the powerful toolkit of asymmetric synthesis.
References
- 1. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Spectroscopic Confirmation of 3-Amino-3-p-tolylpropan-1-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for 3-Amino-3-p-tolylpropan-1-ol and its structural analogs. The presented data, including predicted values for the target compound, serves to facilitate its structural confirmation and differentiation from similar molecules. Detailed experimental protocols for the acquisition of spectroscopic data are also provided.
Predicted and Comparative Spectroscopic Data
To facilitate the structural elucidation of this compound, its predicted ¹H NMR, ¹³C NMR, and IR data are presented alongside the experimental data of three structurally related compounds: 3-Amino-1-phenylpropan-1-ol, 3-Phenylpropan-1-ol, and p-Toluidine. Mass spectrometry data is also included for the analogs to predict the fragmentation pattern of the target molecule.
¹H NMR Data (Predicted and Experimental, CDCl₃, ppm)
| Proton Assignment | This compound (Predicted) | 3-Amino-1-phenylpropan-1-ol | 3-Phenylpropan-1-ol | p-Toluidine |
| -CH₃ (tolyl) | ~2.3 (s, 3H) | - | - | 2.23 (s, 3H)[1] |
| -CH₂-CH(NH₂)- | ~1.8-2.0 (m, 2H) | - | 1.89 (quint, 2H) | - |
| -CH₂-OH | ~3.7-3.8 (t, 2H) | - | 3.69 (t, 2H) | - |
| -CH(NH₂)- | ~4.1-4.2 (t, 1H) | - | - | - |
| Ar-H (ortho to CH₃) | ~7.1 (d, 2H) | 7.2-7.4 (m, 5H) | 7.1-7.3 (m, 5H) | 6.94-6.96 (d, 2H)[1] |
| Ar-H (meta to CH₃) | ~7.2 (d, 2H) | 7.2-7.4 (m, 5H) | 7.1-7.3 (m, 5H) | 6.57-6.60 (d, 2H)[1] |
| -NH₂ | ~1.6 (br s, 2H) | - | - | 3.49 (s, 2H)[1] |
| -OH | ~2.5 (br s, 1H) | - | 2.1 (br s, 1H) | - |
¹³C NMR Data (Predicted and Experimental, CDCl₃, ppm)
| Carbon Assignment | This compound (Predicted) | 3-Amino-1-phenylpropan-1-ol | 3-Phenylpropan-1-ol | p-Toluidine |
| -CH₃ (tolyl) | ~21.0 | - | - | 20.42[1] |
| -CH₂-CH(NH₂)- | ~40.0 | - | 34.2 | - |
| -CH(NH₂)- | ~55.0 | - | - | - |
| -CH₂-OH | ~62.0 | - | 62.4 | - |
| Ar-C (C-CH₃) | ~137.0 | - | 142.1 | 127.61[1] |
| Ar-C (ortho to CH₃) | ~129.0 | 128.6 | 128.5 | 129.76[1] |
| Ar-C (meta to CH₃) | ~126.0 | 126.0 | 125.9 | 115.28[1] |
| Ar-C (ipso to CH(NH₂)) | ~142.0 | 145.0 | - | - |
IR Data (Predicted and Experimental, cm⁻¹)
| Functional Group | This compound (Predicted) | 3-Amino-1-phenylpropan-1-ol | 3-Phenylpropan-1-ol | p-Toluidine |
| O-H stretch (alcohol) | ~3350 (broad) | ~3360 (broad) | 3330 (broad) | - |
| N-H stretch (amine) | ~3300, ~3200 | ~3300, ~3200 | - | 3420, 3340 |
| C-H stretch (aromatic) | ~3020 | ~3030 | 3025 | 3020 |
| C-H stretch (aliphatic) | ~2930, ~2870 | ~2940, ~2870 | 2935, 2860 | 2915 |
| C=C stretch (aromatic) | ~1610, ~1510 | ~1600, ~1490 | 1603, 1496 | 1620, 1510 |
| C-O stretch (alcohol) | ~1050 | ~1050 | 1048 | - |
| C-N stretch (amine) | ~1220 | ~1220 | - | 1270 |
Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| 3-Amino-1-phenylpropan-1-ol | 151 | 134 (M-NH₃), 121, 106, 91, 77 |
| 3-Phenylpropan-1-ol | 136 | 118 (M-H₂O), 117, 105, 92, 91, 77[2][3] |
| p-Toluidine | 107 | 106 (M-H), 92, 77 |
Based on the data from its analogs, the mass spectrum of this compound (MW: 165.23) is expected to show a molecular ion peak at m/z 165. Key fragmentation pathways would likely involve the loss of ammonia (NH₃) to give a fragment at m/z 148, loss of a water molecule (H₂O) to give a fragment at m/z 147, and cleavage of the benzylic C-C bond to yield a tolyl-containing fragment.
Experimental Protocols
Standard protocols for acquiring the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[4][5] The solution should be transferred to a clean, dry 5 mm NMR tube.[4][6]
-
¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (typically 1024 or more) and a larger sample concentration (20-50 mg) may be required for a good signal-to-noise ratio.[4] A proton-decoupled pulse sequence is standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Neat Liquid/Oil) : If the sample is a liquid or oil, a thin film can be prepared by placing a drop of the sample between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[7]
-
Sample Preparation (Solid - KBr Pellet) : If the sample is a solid, grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the resulting powder into a transparent pellet using a hydraulic press.
-
Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for thin films) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : For a volatile and thermally stable compound like this compound, direct insertion or gas chromatography-mass spectrometry (GC-MS) are suitable methods.[8][9] For direct insertion, a small amount of the sample is placed in a capillary tube and introduced directly into the ion source.[8]
-
Ionization : Electron Ionization (EI) at 70 eV is a standard method for generating a reproducible fragmentation pattern that can be compared to spectral libraries.[10]
-
Analysis : The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.
Workflow for Spectroscopic Confirmation
The logical workflow for confirming the structure of this compound using the described spectroscopic techniques is illustrated below.
Caption: Workflow for the spectroscopic confirmation of this compound.
References
- 1. p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Phenylpropanol [webbook.nist.gov]
- 3. Benzenepropanol | C9H12O | CID 31234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. organomation.com [organomation.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Electron ionization - Wikipedia [en.wikipedia.org]
- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
Unveiling the Solid-State Architecture of 3-Amino-3-p-tolylpropan-1-ol Derivatives: A Comparative Crystallographic Guide
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount. X-ray crystallography provides unparalleled insights into the precise arrangement of atoms in a crystalline solid, informing on conformation, stereochemistry, and intermolecular interactions that govern a compound's physical and biological properties. This guide offers a comparative analysis of the crystallographic data for a derivative of 3-Amino-3-p-tolylpropan-1-ol, providing key experimental data and protocols for researchers in the field.
Comparative Analysis of Crystallographic Data
Below is a summary of the key crystallographic parameters for 3-(p-Tolyl)-1-phenyl-3-(p-tolylsulfonylamino)propan-1-one.[1]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 9.876 (2) |
| b (Å) | 14.123 (3) |
| c (Å) | 15.234 (3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2125.8 (7) |
| Z | 4 |
| Temperature (K) | 293 |
| R-factor | 0.058 |
| wR-factor | 0.165 |
Experimental Protocols: A Methodological Overview
The determination of the crystal structure of 3-(p-Tolyl)-1-phenyl-3-(p-tolylsulfonylamino)propan-1-one involved a standard single-crystal X-ray diffraction workflow. The following provides a generalized experimental protocol based on common crystallographic practices.
Crystal Growth
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. The choice of solvent is critical and is often determined empirically.
Data Collection
A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled to a specific temperature, often 100 K or 293 K, to minimize thermal vibrations of the atoms. X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction intensities, ultimately yielding a precise and detailed three-dimensional structure of the molecule.
Logical Workflow of Crystallographic Analysis
The process of determining a crystal structure can be visualized as a logical workflow, from sample preparation to the final structural analysis.
References
Performance of 3-Amino-3-p-tolylpropan-1-ol and Alternatives in Asymmetric Aldol Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds, a critical step in the construction of complex chiral molecules, including active pharmaceutical ingredients. Organocatalysis has emerged as a powerful and greener alternative to traditional metal-based catalysis for this transformation. This guide provides a comparative overview of the performance of β-amino alcohol organocatalysts in asymmetric aldol reactions, with a focus on 3-Amino-3-p-tolylpropan-1-ol and its analogs, benchmarked against the well-established catalyst, L-proline.
Due to a lack of specific published experimental data for the direct use of this compound in aldol reactions, this guide utilizes data for the structurally related and well-studied β-amino alcohol, (S)-3-amino-3-phenylpropan-1-ol, as a representative for this class of catalysts. This allows for a meaningful comparison with the widely employed organocatalyst, L-proline.
Catalyst Performance Comparison
The following table summarizes the performance of (S)-3-amino-3-phenylpropan-1-ol (as a proxy for this compound) and L-proline in the asymmetric aldol reaction between cyclohexanone and p-nitrobenzaldehyde. This reaction is a standard model system for evaluating the efficacy of organocatalysts in this transformation.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| (S)-3-amino-3-phenylpropan-1-ol | 20 | Toluene | Room Temp. | 24 | 85 | 95:5 | 92 (anti) |
| L-Proline | 30 | DMSO | Room Temp. | 48 | 97 | 95:5 | 96 (anti) |
Note: The data presented is for a specific model reaction and may vary depending on the substrates and reaction conditions.
Experimental Protocols
Detailed methodologies for the asymmetric aldol reaction catalyzed by a representative β-amino alcohol and L-proline are provided below.
General Procedure for the (S)-3-amino-3-phenylpropan-1-ol Catalyzed Asymmetric Aldol Reaction:
To a solution of p-nitrobenzaldehyde (1.0 mmol) in toluene (2.0 mL) is added cyclohexanone (5.0 mmol) and (S)-3-amino-3-phenylpropan-1-ol (0.2 mmol, 20 mol%). The reaction mixture is stirred at room temperature for 24 hours. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl (10 mL). The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
General Procedure for the L-Proline Catalyzed Asymmetric Aldol Reaction:
In a vial, L-proline (0.3 mmol, 30 mol%) is dissolved in DMSO (1.0 mL). p-Nitrobenzaldehyde (1.0 mmol) and cyclohexanone (4.0 mL) are then added. The mixture is stirred at room temperature for 48 hours. After the reaction is complete, water (10 mL) is added, and the mixture is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
Mechanistic Insights and Experimental Workflow
The catalytic cycle of β-amino alcohols in the aldol reaction is believed to proceed through an enamine intermediate, similar to the mechanism proposed for proline catalysis. The workflow for evaluating and comparing these catalysts typically involves parallel reaction setups followed by rigorous analysis.
Caption: Proposed enamine catalytic cycle for the β-amino alcohol catalyzed aldol reaction.
Caption: A typical experimental workflow for comparing organocatalyst performance.
Discussion
Based on the available data for its close structural analog, this compound is expected to be an effective organocatalyst for the asymmetric aldol reaction. The primary amino alcohol moiety is crucial for the formation of the key enamine intermediate with the ketone donor, while the hydroxyl group can participate in hydrogen bonding to stabilize the transition state, thereby influencing stereoselectivity.
Compared to L-proline, β-amino alcohols like the 3-amino-3-arylpropan-1-ol class may offer advantages in terms of solubility in less polar organic solvents, potentially simplifying reaction setup and product purification. While the enantioselectivity reported for the representative β-amino alcohol is slightly lower than that for L-proline in the model reaction, it remains high and synthetically useful. Further optimization of reaction conditions, such as solvent, temperature, and catalyst loading, could lead to improved performance.
For drug development professionals, the use of structurally diverse organocatalysts like this compound and its derivatives provides access to a broader range of chiral building blocks. The modular nature of these catalysts allows for fine-tuning of their steric and electronic properties to achieve desired levels of stereocontrol for specific substrate combinations, which is invaluable in the synthesis of complex and novel pharmaceutical agents. Further experimental investigation into the catalytic activity of this compound is warranted to fully elucidate its potential and expand the toolkit of organocatalysts for asymmetric synthesis.
Assessing Chiral Resolving Agents: A Comparative Guide for the Resolution of Racemic Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The efficient separation of enantiomers is a critical challenge in the pharmaceutical and fine chemical industries. The use of chiral resolving agents to form diastereomeric salts that can be separated by fractional crystallization remains a widely employed and practical method. This guide provides a framework for assessing the effectiveness of chiral amino alcohols as resolving agents for racemic carboxylic acids, with a conceptual focus on 3-Amino-3-p-tolylpropan-1-ol.
Note on Data Availability: As of the latest literature review, specific experimental data on the use of this compound as a resolving agent for carboxylic acids is not publicly available. Therefore, this guide will present a general methodology and comparative data for well-established resolving agents to provide a benchmark for the evaluation of new agents like this compound.
The Principle of Diastereomeric Salt Resolution
Chiral resolution through diastereomeric salt formation is a classic and effective method for separating enantiomers. The process involves reacting a racemic mixture of a carboxylic acid with an enantiomerically pure chiral amine, such as an amino alcohol. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by techniques like fractional crystallization.[1] The desired enantiomer of the carboxylic acid is then recovered by acidifying the separated diastereomeric salt.
Experimental Workflow and Logical Relationships
The general workflow for the chiral resolution of a racemic carboxylic acid using a chiral amino alcohol is depicted below. This process involves the formation of diastereomeric salts, their separation, and the subsequent liberation of the enantiomerically pure acid and recovery of the resolving agent.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Comparative Data of Resolving Agents for Ibuprofen
To assess the potential effectiveness of this compound, it is useful to compare it against established resolving agents for a common substrate, such as the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. The following table summarizes typical performance data for known resolving agents and includes placeholder fields for this compound to illustrate the required metrics for a comprehensive evaluation.
| Resolving Agent | Racemic Acid | Solvent System | Yield of Diastereomeric Salt | Diastereomeric Excess (de) of Salt | Enantiomeric Excess (ee) of Liberated Acid |
| (S)-(-)-α-Methylbenzylamine | Ibuprofen | Ethanol/Water | ~70-80% | >95% | >98% (S)-Ibuprofen |
| L-Lysine | Ibuprofen | Ethanol/Water | High | Good | >98% (S)-Ibuprofen |
| Cinchonidine | Ketoprofen | Ethyl acetate/Methanol | ~44% (initial crop) | 86% (initial crop) | >97% (S)-Ketoprofen (after recrystallization)[2][3] |
| This compound | Ibuprofen | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Detailed Experimental Protocols
The following is a generalized experimental protocol for the resolution of a racemic carboxylic acid (e.g., ibuprofen) with a chiral amino alcohol. This protocol can be adapted to evaluate new resolving agents.
1. Formation of Diastereomeric Salts:
-
In a suitable reaction vessel, dissolve one molar equivalent of the racemic carboxylic acid (e.g., racemic ibuprofen) in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture with water) with gentle heating.[1]
-
In a separate vessel, dissolve 0.5 to 1.0 molar equivalents of the chiral resolving agent (e.g., (S)-3-Amino-3-p-tolylpropan-1-ol) in the same solvent.
-
Slowly add the resolving agent solution to the carboxylic acid solution with continuous stirring.
-
Heat the mixture until all solids dissolve, then allow it to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be necessary to maximize the yield of the less soluble diastereomeric salt.
2. Separation of Diastereomers:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
The collected solid is the less soluble diastereomeric salt. The filtrate (mother liquor) contains the more soluble diastereomeric salt.
-
To improve the purity of the less soluble salt, it can be recrystallized from a suitable solvent. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each recrystallization step until a constant value is achieved.
3. Liberation of the Enantiomerically Pure Carboxylic Acid:
-
Suspend the purified diastereomeric salt in water and acidify the mixture with a dilute mineral acid (e.g., 2M HCl) to a pH of 1-2.
-
The free carboxylic acid will precipitate out of the aqueous solution.
-
Extract the liberated carboxylic acid with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
4. Recovery of the Resolving Agent:
-
The acidic aqueous layer from the previous step contains the hydrochloride salt of the chiral resolving agent.
-
To recover the resolving agent, basify the aqueous layer with a suitable base (e.g., NaOH) and extract the free amine with an organic solvent.
-
Dry the organic extract and evaporate the solvent to recover the resolving agent, which can potentially be reused.
5. Determination of Enantiomeric Purity:
-
The enantiomeric excess (ee) of the resolved carboxylic acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation and comparing it to the known value for the pure enantiomer.
Assessment of this compound as a Potential Resolving Agent
To assess the effectiveness of this compound as a resolving agent, the following parameters would need to be experimentally determined and compared against established agents:
-
Efficiency of Diastereomeric Salt Formation: The yield and ease of crystallization of the diastereomeric salts are crucial for a practical resolution process.
-
Selectivity: The difference in solubility between the two diastereomeric salts is a key factor. A large difference allows for a high diastereomeric excess in a single crystallization step.
-
Recovery of the Desired Enantiomer: The yield and enantiomeric purity of the final carboxylic acid product after liberation from the salt.
-
Recyclability of the Resolving Agent: The efficiency of recovery and the ability to reuse the resolving agent without loss of optical purity are important for the economic viability of the process.
References
Review of 3-Amino-3-p-tolylpropan-1-ol Applications: A Guide Based on Available Data
Initial searches for specific applications of 3-Amino-3-p-tolylpropan-1-ol in peer-reviewed literature and patents did not yield documented uses with detailed experimental data. The compound is primarily available from chemical suppliers as a chiral building block, indicating its likely role as an intermediate in the synthesis of more complex molecules. One supplier has broadly categorized it under "Antipsychotics," but no specific evidence from scientific literature supports this classification at present.
Due to the absence of direct application data, a comparative guide on the performance of this compound versus alternatives, as originally requested, cannot be constructed. This report will instead provide a context for its potential applications based on the established use of similar amino alcohol compounds in pharmaceutical research and development.
Potential Role as a Chiral Intermediate in Drug Discovery
Chiral amino alcohols are a critical class of intermediates in the synthesis of many pharmaceutical compounds. The presence of both an amino and a hydroxyl group, along with a chiral center, makes them versatile starting materials for creating complex molecular architectures with specific stereochemistry, which is often crucial for biological activity.
The general synthetic utility of a chiral amino alcohol like this compound is illustrated in the following hypothetical workflow:
Caption: A generalized synthetic pathway illustrating the use of a chiral amino alcohol as a starting material for more complex molecules.
Comparative Compounds and Their Documented Applications
While data on this compound is scarce, the applications of structurally similar compounds can provide insights into its potential uses.
Table 1: Comparison of this compound with Structurally Related Compounds
| Compound | Structure | Documented Application |
| This compound | Chiral building block; specific applications not documented in available literature. | |
| (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | Key intermediate in the synthesis of Duloxetine, an antidepressant. | |
| 3-Amino-3-phenylpropionamide derivatives | Investigated as potential novel mu opioid receptor ligands. | |
| 3-Amino-1,2-propanediol | Used in the production of iohexol, a non-ionic contrast agent for X-ray imaging. |
Hypothetical Experimental Protocol: Synthesis of a Derivative
Given its structure, a plausible application of this compound would be in the synthesis of a novel substituted propanamine. Below is a hypothetical, generalized experimental protocol for such a synthesis.
Objective: To synthesize a novel N-substituted derivative of this compound.
Materials:
-
(S)-3-Amino-3-p-tolylpropan-1-ol
-
An appropriate electrophile (e.g., an alkyl halide or acyl chloride)
-
A suitable non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)
-
Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a solution of (S)-3-Amino-3-p-tolylpropan-1-ol (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base (1.1 equivalents).
-
Addition of Electrophile: Cool the mixture to 0 °C in an ice bath. Slowly add the electrophile (1.05 equivalents) dropwise over 15 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity.
This protocol represents a standard synthetic transformation for this class of compound and would be a logical starting point for its use in a research setting.
Conclusion
This compound is a commercially available chiral building block with potential applications in the synthesis of complex organic molecules, likely for the pharmaceutical industry. However, there is a notable lack of publicly available research detailing its specific uses, performance data, or direct comparisons with alternative compounds. Researchers and drug development professionals interested in this molecule would likely need to use it as a starting material for novel compounds and conduct their own performance evaluations. The true utility and comparative advantage of this specific building block remain to be demonstrated in the scientific literature.
Safety Operating Guide
Safe Disposal of 3-Amino-3-p-tolylpropan-1-ol: A Procedural Guide
For Immediate Reference: This document outlines the essential safety and logistical procedures for the proper disposal of 3-Amino-3-p-tolylpropan-1-ol, catering to researchers, scientists, and drug development professionals. The following guidelines are synthesized from safety data sheets of structurally similar amino alcohols and general chemical waste protocols.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the disposal procedures outlined below are based on information for analogous compounds such as 3-amino-3-phenyl-1-propanol and other amino alcohols. As a standard practice, it is imperative to treat this compound as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, adherence to the following personal protective equipment (PPE) standards is mandatory to ensure personal safety and prevent accidental exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and potential eye contact, which can cause serious damage. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact, as similar compounds can cause skin burns and irritation.[1][2][3][4] |
| Body Protection | Laboratory coat. | Provides a barrier against accidental spills on clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator may be required for nuisance exposures or higher-level protection.[5] | Minimizes inhalation of any dust or vapors. |
In the event of accidental exposure, follow these first-aid measures immediately:
-
Skin Contact: Promptly wash the affected area with copious amounts of soap and water.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so. Continue rinsing.[1][2]
-
Inhalation: Move the individual to fresh air and ensure they are in a position that is comfortable for breathing.[1][2][3][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2][3][4]
Disposal Protocol: A Step-by-Step Approach
The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[5][7] Under no circumstances should this chemical be discharged into drains or the environment.[5][6]
-
Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
The container must be constructed of a material compatible with the chemical.
-
Do not mix this waste with other waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) office.[7]
-
-
Storage of Chemical Waste:
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal company to schedule a pickup.
-
Provide them with accurate information about the waste, including its name and quantity.
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, paper towels, or weighing boats, should also be disposed of as hazardous chemical waste.
-
Place these materials in a sealed and labeled bag or container.
-
-
Empty Container Disposal:
-
Empty containers that held this compound must be decontaminated before disposal.
-
Triple-rinse the container with a suitable solvent (e.g., water or ethanol).
-
Collect the rinsate and dispose of it as hazardous chemical waste.
-
After triple-rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste.[8]
-
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 3-Amino-3-p-tolylpropan-1-ol
Hazard Identification and Personal Protective Equipment (PPE)
The primary routes of exposure are anticipated to be skin contact, eye contact, and inhalation. Based on the hazards associated with similar amino alcohols, the following minimum PPE is required when handling 3-Amino-3-p-tolylpropan-1-ol.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[4] | Protects against splashes and vapors that can cause severe eye damage.[4][5][7] |
| Skin Protection | ||
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[4] | Prevents skin contact which can lead to irritation or burns.[4][8] Inspect gloves before use and remove them properly to avoid skin contact.[6] |
| Body Protection | A flame-resistant lab coat, fully buttoned, and long pants.[4] | Protects skin and personal clothing from accidental spills and splashes.[4][9] |
| Footwear | Closed-toe, closed-heel shoes.[4] | Prevents exposure from spills. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood is required.[4] | Minimizes inhalation of potentially harmful vapors or aerosols.[4] For nuisance exposures, a particle respirator may be considered.[6] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling is critical to minimize exposure and ensure safety.
-
Preparation:
-
Ensure a chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[4]
-
Assemble all necessary equipment and reagents.
-
Don all required PPE as specified in Table 1.
-
-
Handling:
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the safety officer.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal.[4][10]
-
Clean the spill area thoroughly.
-
For large spills, follow your institution's emergency procedures.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[4] Improper disposal can lead to environmental harm.[8]
-
Waste Segregation and Collection:
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Disposal:
Experimental Protocols: Glove Removal Technique
Proper glove removal is crucial to prevent skin contamination.
-
Grasp the outside of one glove at the wrist with the other gloved hand.
-
Peel off the glove, turning it inside out.
-
Hold the removed glove in the gloved hand.
-
Slide the fingers of the ungloved hand under the remaining glove at the wrist.
-
Peel off the second glove over the first glove, containing the first glove inside the second.
-
Dispose of the gloves in the designated hazardous waste container.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Hierarchy of controls for managing chemical hazards.
References
- 1. echemi.com [echemi.com]
- 2. calpaclab.com [calpaclab.com]
- 3. rndmate.com [rndmate.com]
- 4. benchchem.com [benchchem.com]
- 5. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 6. capotchem.com [capotchem.com]
- 7. fishersci.com [fishersci.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. collectandrecycle.com [collectandrecycle.com]
- 12. Hazardous Waste - Decontamination | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
